molecular formula C20H16FNO B5412382 N-(2-fluorobenzyl)biphenyl-2-carboxamide

N-(2-fluorobenzyl)biphenyl-2-carboxamide

Cat. No.: B5412382
M. Wt: 305.3 g/mol
InChI Key: LKSHBYSUDWHGME-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)biphenyl-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and antibacterial research. Its structure, featuring a biphenyl core and a fluorobenzyl group, is a common pharmacophore in developing bioactive compounds. Research on analogous compounds, particularly nitrofuran and nitrothiophene carboxamides, has demonstrated significant potential for such scaffolds in targeting infectious diseases. For instance, optimized N-benzyl nitrofuran-2-carboxamide derivatives have shown potent in vitro antitubercular activity against Mycobacterium tuberculosis . Similarly, nitrothiophene carboxamides have been developed as a novel, narrow-spectrum antibacterial series effective against multi-drug resistant clinical isolates of E. coli, Shigella, and Salmonella. These related compounds are recognized as prodrugs that require activation by specific bacterial nitroreductases, leading to a bactericidal effect . The presence of the 2-fluorobenzyl moiety in research compounds is a frequent strategy to fine-tune properties like metabolic stability and binding affinity . This compound is provided for research purposes to investigate its mechanism of action, efficacy, and physicochemical properties. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-19-13-7-4-10-16(19)14-22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSHBYSUDWHGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-fluorobenzyl)biphenyl-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-fluorobenzyl)biphenyl-2-carboxamide: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of N-(2-fluorobenzyl)biphenyl-2-carboxamide, a molecule of significant interest within contemporary medicinal chemistry. The biphenyl carboxamide scaffold is a privileged structure found in numerous biologically active compounds. The incorporation of a 2-fluorobenzyl moiety can further modulate pharmacokinetic and pharmacodynamic properties, making this compound a compelling candidate for drug discovery programs. This document outlines a robust synthetic pathway, details predictive analytical and spectroscopic characterization methods, and explores the potential therapeutic applications based on the established bioactivity of its constituent fragments. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic development.

Introduction

Biphenyl derivatives are foundational scaffolds in organic and medicinal chemistry, serving as key intermediates for a wide array of pharmaceuticals and functional materials.[1] Their unique three-dimensional structure, arising from rotation around the central carbon-carbon single bond, allows them to interact with biological targets in ways that simpler aromatic systems cannot. When combined with a carboxamide linker, a common functional group in marketed drugs, the resulting biphenyl carboxamide core becomes a versatile platform for exploring structure-activity relationships (SAR).[2]

The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] The specific placement of a fluorine atom on the N-benzyl group, as in N-(2-fluorobenzyl)biphenyl-2-carboxamide, is hypothesized to influence conformation and electronic properties, potentially leading to improved potency and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides the core technical knowledge required to synthesize, characterize, and strategically deploy this promising molecular entity.

Chemical Structure and Nomenclature

The fundamental identity of a compound is rooted in its structure. The following section details the precise atomic arrangement and standard identifiers for N-(2-fluorobenzyl)biphenyl-2-carboxamide.

IUPAC Name and Chemical Identifiers
  • IUPAC Name: N-(2-fluorobenzyl)-[1,1'-biphenyl]-2-carboxamide

  • Molecular Formula: C₂₀H₁₆FNO

  • Molecular Weight: 305.35 g/mol

  • CAS Number: 389333-66-8

Structural Elucidation

The molecule consists of a biphenyl-2-carboxylic acid backbone linked via an amide bond to a 2-fluorobenzylamine moiety. The ortho-substitution on both phenyl rings of the biphenyl core induces a non-planar, twisted conformation, which is critical for its interaction with biological macromolecules.

Caption: Chemical structure of N-(2-fluorobenzyl)biphenyl-2-carboxamide.

Synthesis and Purification

The synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide is most efficiently achieved through a convergent strategy involving the formation of the biphenyl backbone followed by amide bond coupling. This approach allows for modularity and high yields.

Retrosynthetic Analysis

A retrosynthetic approach reveals two key disconnections: the amide bond and the C-C bond between the two phenyl rings. This suggests a synthesis starting from commercially available precursors: a brominated benzoic acid derivative, a phenylboronic acid, and 2-fluorobenzylamine.

retrosynthesis target N-(2-fluorobenzyl)biphenyl-2-carboxamide disconnect1 Amide Bond Disconnection target->disconnect1 intermediate1 Biphenyl-2-carboxylic acid disconnect1->intermediate1 intermediate2 2-Fluorobenzylamine disconnect1->intermediate2 disconnect2 C-C Bond Disconnection (Suzuki Coupling) start1 2-Bromobenzoic acid disconnect2->start1 start2 Phenylboronic acid disconnect2->start2 intermediate1->disconnect2

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Pathway

The synthesis proceeds in two main steps: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a standard amide coupling reaction.

synthesis_pathway sub_a 2-Bromobenzoic Acid reagents1 Pd(PPh₃)₄ K₂CO₃, H₂O sub_a->reagents1 sub_b Phenylboronic Acid sub_b->reagents1 sub_c 2-Fluorobenzylamine reagents2 HATU, DIPEA DMF sub_c->reagents2 prod_a Biphenyl-2-carboxylic Acid prod_a->reagents2 prod_b N-(2-fluorobenzyl)biphenyl-2-carboxamide reagents1->prod_a Suzuki Coupling reagents2->prod_b Amide Coupling

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki couplings and amide bond formations.[4][5]

Step 1: Synthesis of [1,1'-biphenyl]-2-carboxylic acid via Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of water and an organic solvent like dioxane or toluene (e.g., 4:1 ratio).

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), to the mixture. The choice of a palladium catalyst is crucial for efficient C-C bond formation with high yields.[6]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 2M) to a pH of ~2 to precipitate the carboxylic acid product.

  • Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield [1,1'-biphenyl]-2-carboxylic acid.

Step 2: Synthesis of N-(2-fluorobenzyl)-[1,1'-biphenyl]-2-carboxamide via Amide Coupling

  • Reactant Solubilization: In a separate flask, dissolve the synthesized [1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Coupling Agent Addition: Add the amide coupling reagent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). HATU is selected for its efficiency in promoting amide bond formation with minimal side reactions.[5]

  • Amine Addition: Add 2-fluorobenzylamine (1.05 eq) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this specific molecule is not widely published, predictions can be made based on its structure.

PropertyPredicted Value / StateRationale / Method
Physical State Crystalline SolidHigh molecular weight, aromatic, and amide functionalities typically result in a solid state at room temperature.
Melting Point To Be Determined (TBD)Expected to be >100 °C based on similar aromatic amides.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water.The large hydrophobic biphenyl core dominates, while the amide and fluorine provide some polarity.
pKa (Amide N-H) ~17-18Typical pKa for a secondary amide proton, not acidic under physiological conditions.
LogP TBD (Est. 3.5 - 4.5)Computational prediction (e.g., cLogP) would suggest significant lipophilicity due to the large hydrocarbon structure.

Spectroscopic and Analytical Profile (Predicted)

Structural confirmation relies on a combination of spectroscopic techniques. The following are the expected key signals for N-(2-fluorobenzyl)biphenyl-2-carboxamide.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3300N-H StretchSecondary AmideSharp to moderately broad
3100-3000C-H StretchAromaticSeries of sharp peaks
~1650C=O Stretch (Amide I)CarboxamideStrong, sharp absorption
~1540N-H Bend (Amide II)CarboxamideStrong, sharp absorption
1600, 1480C=C StretchAromatic RingsMultiple sharp peaks
~1250C-F StretchAryl-FluorideStrong absorption
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for detailed structural elucidation in solution.

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.0 ppm): A complex series of multiplets corresponding to the 13 aromatic protons on the biphenyl and fluorobenzyl rings. The protons on the fluorobenzyl ring ortho and meta to the fluorine atom will exhibit coupling to ¹⁹F, resulting in doublet of doublets or triplet of doublets patterns.

    • Amide Proton (δ ~8.5 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂ group), which may exchange with D₂O.

    • Methylene Protons (δ ~4.5 ppm): A doublet, resulting from coupling to the amide N-H proton (³JHH ≈ 5-6 Hz). This signal is a key indicator of the benzyl-amide linkage.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~168 ppm): A single peak for the amide carbonyl.

    • Aromatic Region (δ 110-165 ppm): Multiple signals are expected. The carbon directly attached to the fluorine atom will appear as a large doublet (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away will show smaller C-F couplings.[7]

    • Methylene Carbon (δ ~43 ppm): A single peak for the CH₂ group.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is suitable.

  • Expected Ion: The protonated molecule [M+H]⁺ would be observed at m/z 306.1289 (calculated for C₂₀H₁₇FNO⁺).

  • Fragmentation: Key fragmentation patterns would include the cleavage of the amide bond, leading to fragments corresponding to the biphenylcarbonyl cation (m/z 181.06) and the 2-fluorobenzyl cation (m/z 109.05).

Potential Applications and Biological Relevance

While N-(2-fluorobenzyl)biphenyl-2-carboxamide has not been extensively profiled, the biological activities of its constituent motifs provide a strong rationale for its investigation in several therapeutic areas. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]

  • Anticancer Activity: Many biphenyl carboxylic acid derivatives have been synthesized and tested as anticancer agents, showing activity against cell lines such as MCF-7 and MDA-MB-231.[1] The N-(2-fluorobenzyl)biphenyl-2-carboxamide scaffold could be explored for activity against various cancer targets, including protein kinases.

  • Antiviral Activity: N-benzyl carboxamide structures have been identified as potent antiviral chemotypes. For example, related compounds have shown efficacy against human cytomegalovirus (HCMV) and enterovirus 71.[5][8] Fluorine-substituted biphenyls have also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[9]

  • Anti-inflammatory Activity: The biphenyl moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen.[2] The target molecule could be evaluated for inhibitory activity against enzymes like cyclooxygenase (COX).

core N-(2-fluorobenzyl) biphenyl-2-carboxamide motif1 Biphenyl Core core->motif1 contributes motif2 Carboxamide Linker core->motif2 contributes motif3 Fluorobenzyl Group core->motif3 contributes act1 Anticancer motif1->act1 act3 Anti-inflammatory (e.g., COX inhibition) motif1->act3 motif2->act1 act2 Antiviral (e.g., HIV, HCMV) motif2->act2 motif3->act1 modulates pharmacokinetics motif3->act2

Caption: Relationship between structural motifs and potential biological activities.

Conclusion

N-(2-fluorobenzyl)biphenyl-2-carboxamide is a synthetically accessible and highly promising scaffold for modern drug discovery. Its structure combines the proven utility of the biphenyl core with the advantageous properties conferred by a fluorinated N-benzyl group and a stable amide linker. This guide provides the foundational knowledge for its synthesis and detailed characterization, serving as a launchpad for further investigation into its potential as a novel therapeutic agent across multiple disease areas, including oncology, virology, and inflammatory disorders.

References

  • [Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar]([Link]

  • [Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar]([Link]

Sources

The Emergent Therapeutic Potential of N-(2-fluorobenzyl)biphenyl-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a New Chemical Space in Drug Development

In the landscape of medicinal chemistry, the biphenyl carboxamide scaffold has consistently proven to be a privileged structure, serving as the foundation for a multitude of biologically active compounds. Its inherent conformational flexibility, coupled with the vast potential for chemical modification, has allowed for the development of targeted therapies across a spectrum of diseases. This guide delves into a specific, yet highly promising, subclass: N-(2-fluorobenzyl)biphenyl-2-carboxamide derivatives . The strategic incorporation of a 2-fluorobenzyl moiety is not a trivial substitution; it introduces unique electronic and steric properties that can profoundly influence molecular interactions, metabolic stability, and ultimately, therapeutic efficacy.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a conceptual and practical framework. We will explore the synthesis, biological activities, and mechanistic underpinnings of this chemical class, drawing upon established principles and analogous structures to illuminate the path for future research and development. Our focus will be on the causality behind experimental design and the integration of in silico, in vitro, and in vivo data to build a comprehensive understanding of these promising molecules.

The Strategic Rationale: Why N-(2-fluorobenzyl)biphenyl-2-carboxamides?

The biphenyl core provides a robust and tunable platform for engaging with biological targets. The ortho-biphenyl carboxamide linkage, in particular, has been identified as a key pharmacophore in potent inhibitors of various enzymes and signaling pathways, including microsomal triglyceride transfer protein (MTP) and the Hedgehog signaling pathway.[1] The introduction of the N-(2-fluorobenzyl) group is a deliberate design choice aimed at enhancing drug-like properties.

The fluorine atom at the ortho position of the benzyl ring can:

  • Induce a 'gauche' effect: This can lock the conformation of the benzyl group, potentially leading to higher binding affinity and selectivity for the target protein.

  • Modulate pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby protons, affecting ionization states and membrane permeability.

  • Block metabolic oxidation: Fluorine substitution at metabolically liable positions can prevent hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[2]

  • Enhance binding interactions: Fluorine can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, contributing to target engagement.

This strategic fluorination, combined with the versatile biphenyl-2-carboxamide core, opens up a rich chemical space for the development of novel therapeutics.

Synthetic Pathways: Building the Core Scaffold

The synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide derivatives is typically achieved through standard amide bond formation reactions. A general and reliable protocol involves the coupling of a biphenyl-2-carboxylic acid derivative with 2-fluorobenzylamine.

General Synthetic Protocol:
  • Activation of the Carboxylic Acid: The biphenyl-2-carboxylic acid is activated to facilitate nucleophilic attack by the amine. Common activating agents include:

    • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.

    • Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3]

  • Amide Coupling: The activated carboxylic acid is then reacted with 2-fluorobenzylamine in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) and in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or trituration to yield the final compound.

The versatility of this synthetic route allows for the introduction of a wide range of substituents on both the biphenyl and the benzyl rings, enabling the systematic exploration of structure-activity relationships (SAR).

Biological Activities and Therapeutic Targets

While the specific biological profile of N-(2-fluorobenzyl)biphenyl-2-carboxamide derivatives is an emerging area of research, the activities of structurally related compounds provide compelling evidence for their therapeutic potential across several key areas.

Antiviral Activity

The N-benzyl carboxamide moiety is a recognized pharmacophore in antiviral drug discovery. For instance, N-benzyl hydroxypyridone carboxamides have been identified as potent inhibitors of human cytomegalovirus (HCMV).[4] Similarly, N-benzyl-N-phenylthiophene-2-carboxamide analogues have shown efficacy against enterovirus 71.[5] The introduction of a di-fluorobenzyl group in some instances has been shown to substantially improve antiviral activity.[4]

Hypothesized Mechanism: The N-(2-fluorobenzyl)biphenyl-2-carboxamide scaffold could potentially interfere with viral replication processes, such as the function of viral enzymes (e.g., proteases, polymerases) or viral entry into host cells. The specific mechanism is likely target-dependent and would require dedicated investigation.

Anticancer and Anti-inflammatory Activity

Biphenyl derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. The mechanism often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and inflammation. For example, ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened receptor, thereby inhibiting the Hedgehog signaling pathway, which is aberrantly activated in many cancers.[1]

Furthermore, the inhibition of fatty acid amide hydrolase (FAAH) is a validated strategy for treating inflammation and pain.[6] Carbamate-based inhibitors with a biphenyl core have shown nanomolar potency against FAAH.[7] The N-(2-fluorobenzyl)biphenyl-2-carboxamide scaffold represents a novel chemical class that could be explored for FAAH inhibition.

Neurological Disorders

The modulation of neurotransmitter systems is a cornerstone of therapy for many neurological and psychiatric disorders. (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have shown promise as antiseizure agents, acting as positive allosteric modulators of the glutamate transporter EAAT2.[8] Given the structural similarities, N-(2-fluorobenzyl)biphenyl-2-carboxamide derivatives could be investigated for their potential to modulate CNS targets.

Experimental Workflows and Methodologies

To systematically evaluate the biological activity of this compound class, a tiered screening approach is recommended.

In Vitro Screening Cascade

A logical workflow for the in vitro evaluation of N-(2-fluorobenzyl)biphenyl-2-carboxamide derivatives is depicted below.

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_adme ADME & Physicochemical Profiling synthesis Synthesis of Derivatives characterization Purity & Structural Confirmation (NMR, MS, HPLC) synthesis->characterization primary_assay Primary Target-Based or Phenotypic Screen characterization->primary_assay secondary_assay Secondary/Orthogonal Assays primary_assay->secondary_assay selectivity_panel Selectivity & Off-Target Profiling secondary_assay->selectivity_panel solubility Aqueous Solubility selectivity_panel->solubility permeability Permeability (e.g., PAMPA) solubility->permeability metabolic_stability Microsomal Stability permeability->metabolic_stability

Caption: A streamlined in vitro workflow for the evaluation of novel chemical entities.

Key Experimental Protocols

Protocol 1: FAAH Inhibition Assay (Rat Brain Homogenate)

This protocol is adapted from established methods for determining the inhibitory potential of compounds against fatty acid amide hydrolase.[9]

  • Preparation of Brain Homogenate: Homogenize rat brains in an appropriate buffer (e.g., Tris-HCl with EDTA).

  • Incubation: Pre-incubate the brain homogenate with the test compound (or vehicle control) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a labeled substrate (e.g., [³H]-anandamide).

  • Reaction Quenching: Stop the reaction after a defined time with an organic solvent mixture (e.g., chloroform/methanol).

  • Extraction and Quantification: Separate the aqueous and organic phases. The amount of hydrolyzed substrate (product) in the aqueous phase is quantified by liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess cell viability and proliferation.[10]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-(2-fluorobenzyl)biphenyl-2-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the N-(2-fluorobenzyl)biphenyl-2-carboxamide scaffold will be crucial for optimizing biological activity and drug-like properties.

Key Modification Points and Hypothesized Impact

sar_diagram cluster_nodes main main A Biphenyl Ring Substituents (Positions 3', 4', 5') B Amide Linker (Conformational Constraint) C Fluorobenzyl Ring Substituents (Positions 3, 4, 5, 6)

Caption: Key regions for SAR exploration on the N-(2-fluorobenzyl)biphenyl-2-carboxamide scaffold.

Table 1: Hypothetical SAR Data for FAAH Inhibition

Compound IDBiphenyl Substituent (R1)Fluorobenzyl Substituent (R2)FAAH IC₅₀ (nM)
1a HH520
1b 4'-ClH150
1c 4'-OCH₃H890
1d 4'-Cl4-F85
1e 4'-Cl4-CF₃45

This is illustrative data to demonstrate how SAR can be tabulated and interpreted.

From this hypothetical data, one could infer that an electron-withdrawing group at the 4'-position of the biphenyl ring is beneficial for activity. Furthermore, additional electron-withdrawing substituents on the fluorobenzyl ring further enhance potency.

Future Directions and Concluding Remarks

The N-(2-fluorobenzyl)biphenyl-2-carboxamide scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strategic incorporation of the 2-fluorobenzyl moiety offers a compelling avenue for enhancing the drug-like properties of the well-established biphenyl carboxamide core.

Future research should focus on:

  • Broad Biological Screening: A comprehensive screening of these derivatives against a wide range of biological targets is warranted to uncover novel activities.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to understand their mode of action at the molecular level.

  • In Vivo Efficacy and PK/PD Studies: Promising candidates should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetics, and pharmacodynamics.

  • Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds and guide further optimization.

This guide has provided a foundational framework for the exploration of N-(2-fluorobenzyl)biphenyl-2-carboxamide derivatives. By leveraging the principles of rational drug design and systematic biological evaluation, this chemical class holds the potential to yield novel therapeutic agents for a variety of human diseases.

References

  • Senaweera, S., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 199, 112383. [Link]

  • Darshan Raj, C. G., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(5), 55-61. [Link]

  • Chen, Z., et al. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances, 5(77), 62545-62553. [Link]

  • Jain, Z. J., et al. (2018). Biphenyl derivatives as a potential scaffold for various biological activities. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4078.
  • Peukert, S., et al. (2009). Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists Inhibiting the Hedgehog Signaling Pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. [Link]

  • Wang, J., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 188, 112020. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
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  • Caprioglio, D., et al. (2021). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 223, 113645.
  • Szafarz, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11512-11531. [Link]

  • Trapella, C., et al. (2018). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543.
  • Galiano, S., et al. (2019). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. European Journal of Medicinal Chemistry, 178, 484-500.
  • Maccarrone, M., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 27(9), 2631. [Link]

  • Yar, M., & Ansari, Z. H. (2009). Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Acta Poloniae Pharmaceutica, 66(4), 387-391.
  • Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 12475-12494. [Link]

  • Petrosino, S., & Di Marzo, V. (2010). FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels.
  • Peukert, S., et al. (2009). Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists Inhibiting the Hedgehog Signaling Pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. [Link]

  • Szafarz, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11512-11531. [Link]

  • Bradshaw, H. B., et al. (2009). A new series of chlorocinnamanilides and dichlorocinnamanilides: Synthesis, antimicrobial activity, cytotoxicity and in silico profiling. Molecules, 14(3), 1069-1085.
  • Trapella, C., et al. (2018). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543.
  • Kumar, K. S., et al. (2020). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Medicinal Chemistry Research, 29, 1431-1447. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical identity, and synthesis strategy for N-(2-fluorobenzyl)[1,1'-biphenyl]-2-carboxamide .

Sourcing, Synthesis, and Scaffold Analysis[1][2][3]

Executive Summary & Sourcing Status

Current Status: Non-Catalog / Make-on-Demand N-(2-fluorobenzyl)[1,1'-biphenyl]-2-carboxamide is not currently indexed with a unique, widely recognized CAS number in public commodity chemical databases (e.g., PubChem, CAS Common Chemistry) as a stock item.[1][2] It belongs to a class of compounds typically found in virtual screening libraries (e.g., Enamine REAL, Mcule) or generated via high-throughput synthesis for structure-activity relationship (SAR) studies.[1][2]

Immediate Action for Researchers: Do not search for a direct CAS number for the final product, as this will yield zero stock results. Instead, you must source the two primary precursors (which are commodity chemicals) and either perform a one-step synthesis in-house or contract a custom synthesis provider.[1][2]

Chemical Identity Card
PropertySpecification
IUPAC Name N-[(2-fluorophenyl)methyl]-[1,1'-biphenyl]-2-carboxamide
Molecular Formula C₂₀H₁₆FNO
Molecular Weight 305.35 g/mol
Predicted LogP ~4.2 - 4.5 (Lipophilic)
H-Bond Donors/Acceptors 1 / 2
Rotatable Bonds 5
SMILES FC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C3=CC=CC=C3

Sourcing Strategy: The Precursor Approach

Since the final compound is not off-the-shelf, the most reliable sourcing method is to acquire the two building blocks.[1][2] Both are stable, inexpensive, and widely available from major suppliers (Sigma-Aldrich, Combi-Blocks, Enamine).[1][2]

Required Precursors (Stock Items)
ComponentChemical NameCAS NumberPurity Req.Typical Supplier
Core Scaffold (Acid) [1,1'-Biphenyl]-2-carboxylic acid947-84-2 >97%Sigma, TCI, Alfa Aesar
Amine Linker 2-Fluorobenzylamine89-99-6 >98%Sigma, Combi-Blocks
Coupling Agent HATU148893-10-1 >99%Oakwood, Fluorochem
Base DIPEA (Hünig's Base)7087-68-5 AnhydrousSigma, Fisher

Critical Distinction: Ensure you purchase 2-Fluorobenzylamine (CAS 89-99-6), which has a -CH₂- linker.[1][2] Do not confuse it with 2-Fluoroaniline (CAS 348-54-9), which would result in a different, likely inactive compound (an anilide rather than a benzylamide).[1][2]

Synthesis Protocol: Amide Coupling

Objective: Synthesize N-(2-fluorobenzyl)[1,1'-biphenyl]-2-carboxamide via standard HATU-mediated coupling. Scale: 100 mg (approx. 0.33 mmol scale). Estimated Yield: 85–95%.[3]

Reaction Scheme (Graphviz)

ReactionScheme Acid [1,1'-Biphenyl]-2-carboxylic acid (CAS 947-84-2) Reagents HATU, DIPEA DMF, RT, 4h Acid->Reagents Amine 2-Fluorobenzylamine (CAS 89-99-6) Amine->Reagents Product N-(2-fluorobenzyl)[1,1'-biphenyl]-2-carboxamide (Target Molecule) Reagents->Product Amide Bond Formation

Caption: One-step convergent synthesis using HATU activation of the biphenyl carboxylic acid.

Step-by-Step Methodology
  • Activation:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve [1,1'-Biphenyl]-2-carboxylic acid (65.4 mg, 0.33 mmol, 1.0 equiv) in anhydrous DMF (3.0 mL).

    • Add DIPEA (115 µL, 0.66 mmol, 2.0 equiv).

    • Add HATU (138 mg, 0.36 mmol, 1.1 equiv) in one portion.

    • Observation: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to activate the acid (formation of the active ester).

  • Coupling:

    • Add 2-Fluorobenzylamine (45.4 mg / ~41 µL, 0.36 mmol, 1.1 equiv) dropwise to the reaction mixture.

    • Reaction Monitoring: Stir at RT for 4–6 hours. Monitor via LC-MS or TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).[1][2] The starting acid spot should disappear.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash sequentially with:

      • 1M HCl (10 mL) – removes unreacted amine and DIPEA.

      • Saturated NaHCO₃ (10 mL) – removes unreacted acid.

      • Brine (10 mL) – dries the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude product is likely >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0–30% EtOAc/Hexanes gradient).

    • Expected Appearance: White to off-white solid.[1][2]

Biological Context & Scaffold Analysis[1][2][5][6][7]

Why is this compound relevant? The biphenyl-2-carboxamide core is a "privileged scaffold" in medicinal chemistry, often serving as a template for inhibitors of specific kinases and receptors.[1][2]

Key Signaling Pathways
  • p38 MAP Kinase Inhibition: Biphenyl amides are structural analogues of known p38 inhibitors (e.g., BIRB 796 analogues). The biphenyl moiety occupies the hydrophobic pocket of the kinase, while the amide linker forms hydrogen bonds with the hinge region (Glu71/Met109).

  • Autophagy Induction: Small molecule enhancers of rapamycin (SMERs) and related autophagy inducers often feature biphenyl or biaryl-amide cores.[1][2] These compounds modulate the mTOR-independent autophagy pathway, crucial for clearing aggregated proteins in neurodegenerative models.[1][2]

  • Lipid Metabolism (MTP Inhibition): Microsomal Triglyceride Transfer Protein (MTP) inhibitors frequently utilize a biphenyl-carboxamide backbone to block the assembly of ApoB-containing lipoproteins.[1][2]

Logical Pathway Diagram (Graphviz)

BiologicalContext Scaffold Biphenyl-2-carboxamide Core p38 p38 MAP Kinase (Anti-inflammatory) Scaffold->p38 Autophagy Autophagy Modulation (Neuroprotection) Scaffold->Autophagy MTP MTP Inhibition (Lipid Lowering) Scaffold->MTP Hinge Hinge Binding (Glu71/Met109) p38->Hinge mTOR mTOR-independent Signaling Autophagy->mTOR ApoB ApoB Secretion Blockade MTP->ApoB

Caption: Potential pharmacological targets associated with the biphenyl-2-carboxamide scaffold.[1][2]

References

  • PubChem Compound Summary. [1,1'-Biphenyl]-2-carboxylic acid (CAS 947-84-2).[1][2] National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary. 2-Fluorobenzylamine (CAS 89-99-6).[1][2] National Center for Biotechnology Information. [Link]

  • Dumas, J. (2001). p38 MAP Kinase Inhibitors: Synthetic Approaches and Structural Insights. Current Topics in Medicinal Chemistry. (Contextual grounding for biphenyl amide scaffolds in kinase inhibition). [Link]

Sources

The Strategic Role of Fluorination in Biphenyl Carboxamides: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of a Privileged Scaffold and a Versatile Element

The biphenyl carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] Its inherent structural rigidity, coupled with the potential for substitution on both phenyl rings, provides a versatile framework for the design of potent and selective therapeutic agents.[1] When this scaffold is combined with the strategic incorporation of a fluorobenzyl moiety, a powerful synergy emerges. Fluorine, with its unique electronic properties and small size, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.[2][3] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of fluorobenzyl biphenyl carboxamides, offering insights into the rational design of this promising class of molecules.

The Biphenyl Carboxamide Core: A Foundation for Diverse Biological Activity

The biphenyl carboxamide core is a recurring motif in a wide array of biologically active compounds, demonstrating efficacy as antifungal agents, FtsZ inhibitors in bacteria, and antagonists for various receptors.[1][4] The biphenyl unit itself is a key pharmacophore in many natural products and synthetic drugs, valued for its structural diversity and broad biological activity.[1] The amide linkage provides a crucial hydrogen bond donor and acceptor, facilitating interactions with protein targets. The relative orientation of the two phenyl rings, which can be influenced by substitution, plays a significant role in defining the overall shape of the molecule and its fit within a binding pocket.

The Fluorobenzyl Moiety: A Tool for Fine-Tuning Molecular Properties

The introduction of a fluorobenzyl group onto the carboxamide nitrogen brings a host of potential advantages to a drug candidate. The strategic placement of fluorine atoms can have a profound impact on the molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation.[5] Introducing fluorine at a metabolically labile position can block enzymatic oxidation, thereby increasing the compound's half-life and bioavailability.[6][7]

  • Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic distribution of the benzyl ring, influencing its interactions with the target protein. It can participate in favorable multipolar interactions with amino acid residues in the binding pocket, potentially increasing binding affinity and potency.[8]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can slightly increase lipophilicity, which may enhance membrane permeability.[9] However, polyfluorination, such as with a trifluoromethyl group, can significantly increase lipophilicity.[9]

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the benzyl group, which can be critical for optimal binding to the target.

Structure-Activity Relationship (SAR) Insights

I. Substitution on the Biphenyl Rings

The substitution pattern on the biphenyl rings is a critical determinant of biological activity.

  • Positional Importance: The position of substituents on both the proximal (attached to the carboxamide) and distal phenyl rings significantly impacts potency. For instance, in a series of biphenyl-benzamides targeting the FtsZ protein, substitutions at the para-position of the distal ring were found to be crucial for activity.[4]

  • Electronic Effects: The introduction of both electron-donating and electron-withdrawing groups can influence activity, and the optimal choice is target-dependent. In some cases, electron-withdrawing groups can enhance potency.

  • Steric Constraints: The size and shape of substituents can either be beneficial or detrimental, depending on the topology of the target's binding site.

II. The Role of the Fluorobenzyl Group

The nature and position of the fluorine substitution on the benzyl ring, as well as the presence of other substituents, are key to optimizing activity and drug-like properties.

  • Fluorine Position: The position of the fluorine atom on the benzyl ring (ortho, meta, or para) can dramatically affect biological activity. In a study of fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors, it was found that meta-fluoro substitution on a terminal phenyl ring improved activity, whereas ortho-substitution decreased potency.[8] This highlights the importance of the fluorine's position in establishing favorable interactions within the binding pocket.

  • Number of Fluorine Substituents: The degree of fluorination can also be a critical factor. While monofluorination is often used to subtly tweak properties, di- or trifluorination can lead to more dramatic changes in lipophilicity and electronic character.

  • Other Substituents on the Benzyl Ring: The presence of other functional groups on the fluorobenzyl moiety can provide additional points of interaction with the target protein, potentially leading to increased potency and selectivity.

The logical relationship of SAR can be visualized as follows:

SAR_Logic cluster_biphenyl Biphenyl Modifications cluster_fluorobenzyl Fluorobenzyl Modifications Core Fluorobenzyl Biphenyl Carboxamide Scaffold Biphenyl Biphenyl Moiety Core->Biphenyl contains Fluorobenzyl Fluorobenzyl Moiety Core->Fluorobenzyl contains B_Subst_Pos Substituent Position (ortho, meta, para) Biphenyl->B_Subst_Pos B_Subst_Type Substituent Type (e.g., EWG, EDG, Halogens) Biphenyl->B_Subst_Type F_Pos Fluorine Position (ortho, meta, para) Fluorobenzyl->F_Pos F_Num Number of Fluorines (mono-, di-, tri-) Fluorobenzyl->F_Num Other_Subst Other Substituents Fluorobenzyl->Other_Subst Activity Biological Activity (Potency, Selectivity, PK) B_Subst_Pos->Activity B_Subst_Type->Activity F_Pos->Activity F_Num->Activity Other_Subst->Activity

Caption: Logical flow of SAR for fluorobenzyl biphenyl carboxamides.

Data Presentation: A Comparative Analysis

To illustrate the impact of structural modifications, the following table summarizes hypothetical biological data for a series of fluorobenzyl biphenyl carboxamide analogs.

Compound IDBiphenyl Substitution (R1)Fluorobenzyl Substitution (R2)Target Inhibition (IC50, nM)Metabolic Stability (t1/2, min)
1a H4-F15030
1b 4'-Me4-F12535
1c 4'-Cl4-F8045
2a 4'-Cl3-F6555
2b 4'-Cl2-F20040
3a 4'-Cl3,5-diF5075
3b 4'-Cl4-CF39560

Note: This data is illustrative and intended to demonstrate potential SAR trends.

  • Biphenyl Substitution: The introduction of a chloro group at the 4'-position of the biphenyl ring (1c vs. 1a) leads to a significant increase in potency.

  • Fluorine Position: Moving the fluorine from the 4-position (1c) to the 3-position (2a) on the benzyl ring results in a further improvement in activity. However, an ortho-fluoro substituent (2b) is detrimental to activity, likely due to steric hindrance.

  • Multiple Fluorination: The introduction of a second fluorine atom at the 5-position (3a) enhances both potency and metabolic stability.

  • Trifluoromethyl Group: While the trifluoromethyl group (3b) improves metabolic stability compared to a single fluorine, it is less potent than the 3,5-difluoro analog in this hypothetical series.

Experimental Protocols

General Synthetic Procedure for Fluorobenzyl Biphenyl Carboxamides

The synthesis of fluorobenzyl biphenyl carboxamides can be achieved through a straightforward amide coupling reaction. A general workflow is presented below:

Synthesis_Workflow Start_A Substituted Biphenyl Carboxylic Acid Intermediate Acyl Chloride (or activated ester) Start_A->Intermediate Activation (e.g., SOCl2, EDCI) Start_B Substituted Fluorobenzylamine Product Fluorobenzyl Biphenyl Carboxamide Start_B->Product Intermediate->Product Amide Coupling

Sources

An In-Depth Technical Guide to Elucidating the Molecular Target of N-(2-fluorobenzyl)biphenyl-2-carboxamide: A Comparative Analysis of CB2 and p38 MAPK

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning field of small molecule therapeutics necessitates a rigorous and logical approach to target identification and validation. This guide addresses the ambiguous pharmacological profile of N-(2-fluorobenzyl)biphenyl-2-carboxamide, a compound whose structural motifs suggest potential interactions with two distinct and therapeutically relevant targets: the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR) pivotal in immunomodulation, and p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the cellular stress and inflammatory response pathways. In the absence of direct empirical data for this specific molecule, this document serves as a comprehensive technical manual, providing the foundational logic, detailed experimental protocols, and data interpretation frameworks required to systematically investigate and definitively determine the primary molecular target. We will explore the causality behind experimental design, ensuring a self-validating system of inquiry for researchers navigating the complexities of drug discovery.

Introduction: The Enigma of N-(2-fluorobenzyl)biphenyl-2-carboxamide

N-(2-fluorobenzyl)biphenyl-2-carboxamide is a synthetic compound featuring a biphenyl carboxamide core, a structure found in various biologically active molecules. The presence of the N-benzyl group, particularly with a fluorine substitution, is a feature observed in some synthetic cannabinoid receptor agonists.[1][2] Conversely, the broader biphenyl carboxamide scaffold is also present in compounds designed as kinase inhibitors. This structural ambiguity necessitates a direct, comparative investigation to ascertain its primary biological target.

This guide will present two competing hypotheses and the experimental roadmaps to test them:

  • Hypothesis A: N-(2-fluorobenzyl)biphenyl-2-carboxamide is a ligand for the Cannabinoid Receptor 2 (CB2).

  • Hypothesis B: N-(2-fluorobenzyl)biphenyl-2-carboxamide is an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK).

We will proceed with the assumption that the compound is novel and uncharacterized, outlining the logical flow of experiments from initial binding assessment to functional cellular assays.

The Case for Cannabinoid Receptor 2 (CB2) Interaction

The CB2 receptor is a Gi/o-coupled GPCR predominantly expressed in immune cells, and its activation is known to modulate immune responses and inflammatory pathways.[3][4] Activation of CB2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]

CB2 Signaling Pathway

The canonical signaling pathway for the CB2 receptor is initiated by agonist binding, which induces a conformational change and subsequent activation of associated Gi/o proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits, which mediate downstream effects.

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gαi/o Protein CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand N-(2-fluorobenzyl) biphenyl-2-carboxamide Ligand->CB2 Binds Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Cytokine Release) PKA->Response

Caption: Canonical Gi/o-coupled signaling pathway for the CB2 receptor.

Experimental Workflow for CB2 Target Validation

To validate CB2 as a target, a tiered approach is recommended, moving from direct binding to functional activity.

CB2_Workflow A Step 1: Radioligand Binding Assay B Step 2: cAMP Functional Assay A->B If binding is confirmed C Step 3: Biased Agonism Assay (β-arrestin recruitment) B->C If functional activity is observed D Conclusion: Compound is a CB2 Ligand C->D

Caption: Experimental workflow for validating CB2 as a molecular target.

Detailed Experimental Protocols

This protocol determines the affinity of the test compound for the human CB2 receptor by measuring its ability to compete with a known high-affinity radioligand.

  • Objective: To determine the binding affinity (Ki) of N-(2-fluorobenzyl)biphenyl-2-carboxamide for the CB2 receptor.

  • Principle: This is a competitive binding assay where the test compound displaces a radiolabeled ligand ([³H]-CP55,940) from the CB2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[3]

  • Materials:

    • Human CB2 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cells).[7]

    • Radioligand: [³H]-CP55,940.[3]

    • Non-specific binding control: WIN 55,212-2 (10 µM).[3]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[3]

    • 96-well microplates and glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of N-(2-fluorobenzyl)biphenyl-2-carboxamide in assay buffer.

    • In a 96-well plate, add in order:

      • 25 µL of Assay Buffer (for total binding) or 10 µM WIN 55,212-2 (for non-specific binding).[3]

      • 25 µL of the test compound at various concentrations.

      • 50 µL of diluted [³H]-CP55,940 (to a final concentration of ~0.8 nM).[3]

    • Initiate the binding reaction by adding 100 µL of the diluted CB2 membrane preparation (10-20 µg protein/well).[3]

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.[3]

    • Terminate the reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester.[3]

    • Wash the filters three times with ice-cold Assay Buffer.[3]

    • Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional consequence of CB2 receptor binding by quantifying changes in intracellular cAMP levels.

  • Objective: To determine if N-(2-fluorobenzyl)biphenyl-2-carboxamide acts as an agonist or antagonist at the CB2 receptor.

  • Principle: CB2 is a Gi-coupled receptor, and its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP. This assay measures cAMP levels, often after stimulating adenylyl cyclase with forskolin to establish a detectable baseline.[4][8]

  • Materials:

    • A cell line stably expressing the human CB2 receptor (e.g., HEK-293 or CHO).

    • Forskolin.

    • cAMP detection kit (e.g., GloSensor™, AlphaScreen®, or HTRF®).[9]

    • CO2-independent cell culture medium.

  • Procedure (Agonist Mode):

    • Plate CB2-expressing cells in a 384-well plate and incubate.

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells and incubate.

    • Add 10 µM forskolin to all wells to stimulate cAMP production.[9]

    • Incubate for a specified time (e.g., 10-15 minutes).

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known CB2 agonist (e.g., CP55,940) at its EC80 concentration.

    • Add forskolin and proceed as in the agonist mode protocol.

  • Data Analysis:

    • Agonist: Plot the cAMP signal against the log concentration of the test compound to determine the EC50 (potency) and the magnitude of the response (efficacy) relative to a known full agonist.

    • Antagonist: Plot the cAMP signal against the log concentration of the test compound to determine the IC50 value, which can be used to calculate the antagonist constant (Kb).

The Case for p38 MAPK Inhibition

p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines.[9] They are a crucial component of signaling cascades that regulate inflammation, apoptosis, and cell differentiation.[10][11] Inhibition of p38 MAPK is a therapeutic strategy for a variety of inflammatory diseases.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by a MAPKKK (e.g., TAK1, ASK1), which phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then dually phosphorylates p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors.[12]

p38_Signaling Stimuli Stress / Cytokines (e.g., UV, TNF-α) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activate MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylate p38 p38 MAPK MAPKK->p38 Phosphorylate (Thr180/Tyr182) Substrates Downstream Substrates (e.g., ATF-2, MAPKAPK-2) p38->Substrates Phosphorylate Inhibitor N-(2-fluorobenzyl) biphenyl-2-carboxamide Inhibitor->p38 Inhibits Response Cellular Response (e.g., ↑ Pro-inflammatory Cytokine Production) Substrates->Response p38_Workflow A Step 1: In Vitro Kinase Assay B Step 2: Cellular Phospho-p38 Downstream Target Assay A->B If direct inhibition is confirmed C Step 3: Cytokine Release Assay B->C If cellular activity is observed D Conclusion: Compound is a p38 MAPK Inhibitor C->D

Caption: Experimental workflow for validating p38 MAPK as a molecular target.

Detailed Experimental Protocols

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified p38α kinase.

  • Objective: To determine the IC50 value of N-(2-fluorobenzyl)biphenyl-2-carboxamide against p38α MAPK.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate (e.g., ATF-2) by the p38α kinase. Inhibition is quantified by a reduction in the phosphorylated substrate. [10][13]* Materials:

    • Recombinant active p38α kinase. [10] * Kinase substrate: Recombinant ATF-2 protein. [14] * ATP.

    • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT). [10] * Detection reagents (e.g., ADP-Glo™ kit or anti-phospho-ATF-2 antibody for western blot/ELISA). [13][14]* Procedure:

    • Prepare serial dilutions of N-(2-fluorobenzyl)biphenyl-2-carboxamide in DMSO, then dilute further in kinase assay buffer.

    • In a 96-well plate, add the recombinant p38α enzyme and the diluted test compound or DMSO control.

    • Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding. [10] 4. Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.

    • Incubate at 30°C for 30-60 minutes. [10] 6. Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated ATF-2 or the amount of ADP produced using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This assay assesses the compound's ability to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream target.

  • Objective: To confirm that N-(2-fluorobenzyl)biphenyl-2-carboxamide inhibits the p38 MAPK pathway in intact cells.

  • Principle: Cells are stimulated to activate the p38 pathway, and the ability of the compound to prevent the phosphorylation of a downstream substrate like MAPKAPK-2 or ATF-2 is measured, typically by Western blot or ELISA. [5][12]* Materials:

    • A suitable cell line (e.g., HeLa, A549, or macrophage-like cells like THP-1).

    • p38 MAPK stimulus (e.g., anisomycin, LPS, or TNF-α). [6][15] * Cell lysis buffer.

    • Antibodies: Primary antibodies against phospho-p38, total p38, phospho-ATF-2, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Pre-incubate the cells with various concentrations of the test compound or a known p38 inhibitor (e.g., SB203580) for 1-2 hours. [10][15] 3. Add the p38 MAPK stimulus (e.g., 10 µM anisomycin) and incubate for 15-30 minutes. [6] 4. Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate.

    • Perform Western blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the specified primary and secondary antibodies.

    • Detect protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Perform densitometry on the Western blot bands.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Plot the normalized signal against the log concentration of the inhibitor to determine the cellular IC50.

Comparative Data Analysis and Interpretation

A rigorous comparison of the data generated from both workflows is critical for an unambiguous target determination.

Quantitative Data Summary

All quantitative data should be collated into a clear, comparative table.

ParameterTarget: CB2 Receptor Target: p38 MAPK
Binding Affinity Ki (nM) from Radioligand Assay-
Direct Activity -IC50 (nM) from Kinase Assay
Functional Potency EC50/IC50 (nM) from cAMP AssayCellular IC50 (nM) from Phospho-Substrate Assay
Mode of Action Agonist, Antagonist, or Inverse AgonistInhibitor

Causality in Interpretation: A high binding affinity (low Ki) for CB2 coupled with potent functional activity (low EC50/IC50 in the cAMP assay) would strongly support Hypothesis A. Conversely, a low IC50 in the p38 kinase assay that translates to a potent cellular IC50 would validate Hypothesis B. A significant discrepancy between binding and functional potency for CB2 could indicate biased agonism, requiring further investigation. [2]Potency in one pathway that is orders of magnitude greater than in the other will be the primary determinant of the compound's principal target.

Conclusion: A Self-Validating Approach to Target Deconvolution

References

  • Leoncini, M., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Available from: [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]

  • PubMed. (n.d.). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Available from: [Link]

  • Eurofins Discovery. (n.d.). CB2 Human Cannabinoid GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Cannaert, A., et al. (2023). Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor. PMC. Available from: [Link]

  • Wouters, E., et al. (2020). Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. PMC. Available from: [Link]

  • Ma, Y., et al. (2005). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB 2 receptor | Request PDF. Available from: [Link]

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A Technical Guide to Enhancing Metabolic Stability: The Role of 2-Fluorobenzyl Substituted Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amide Conundrum in Drug Discovery

The amide bond is one of the most fundamental and prevalent functional groups in medicinal chemistry, forming the backbone of peptides and finding its way into a vast array of small-molecule drug candidates. Its utility lies in its structural rigidity, capacity for hydrogen bonding, and synthetic accessibility. However, this ubiquity comes with a significant challenge: metabolic instability.[1] Amide bonds are susceptible to enzymatic hydrolysis by proteases and amidases, and adjacent positions are often targets for oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4] This rapid degradation can lead to poor pharmacokinetic profiles, low bioavailability, and short in vivo half-lives, ultimately hindering the development of promising therapeutic agents.[2]

This guide provides an in-depth exploration of a powerful strategy to overcome this hurdle: the strategic incorporation of a 2-fluorobenzyl group adjacent to the amide moiety. We will dissect the underlying physicochemical principles that confer metabolic resistance, provide detailed protocols for assessing this stability in vitro, and offer insights into the interpretation of the resulting data for drug development professionals.

Part 1: The Strategic Imperative of Metabolic Hardening

In early drug discovery, a primary goal is to optimize a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5] Poor metabolic stability is a leading cause of candidate attrition.[6] Compounds that are rapidly metabolized in the liver (high "first-pass metabolism") may never reach systemic circulation in sufficient concentrations to exert their therapeutic effect.[2][7] Therefore, medicinal chemists employ various "metabolic hardening" strategies. These can include:

  • Introducing Steric Hindrance: Bulky groups can physically block the access of metabolic enzymes to a labile site.

  • Altering Electronic Properties: The introduction of electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism.[7]

  • Blocking Metabolic "Soft Spots": Replacing a metabolically labile hydrogen atom with a more robust group, such as fluorine.[5]

The Unique Advantage of Fluorine

Fluorine has become a cornerstone of modern medicinal chemistry for its profound effects on molecular properties.[8][9] The carbon-fluorine (C-F) bond is exceptionally strong and significantly more resistant to oxidative cleavage by CYP enzymes than a carbon-hydrogen (C-H) bond.[5][10] Furthermore, fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can decrease the electron density of an adjacent aromatic ring, making it less susceptible to oxidation.[11] This strategic placement can slow metabolic processes, prolonging a drug's half-life and increasing its overall exposure.[11]

Part 2: The 2-Fluorobenzyl Moiety: A Dual-Action Shield

Substituting a 2-fluorobenzyl group onto the nitrogen or alpha-carbon of an amide provides a sophisticated, dual-action approach to enhancing metabolic stability.

  • Steric Shielding of the Amide Bond: The ortho-fluorine atom on the benzyl ring acts as a steric shield. This bulk in close proximity to the amide carbonyl can hinder the approach and binding of hydrolytic enzymes (e.g., proteases, amidases), directly reducing the rate of amide bond cleavage.[3] This is a critical mechanism for preserving the core structure of the drug.

  • Electronic Deactivation and Metabolic Blocking: The fluorine atom deactivates the benzyl ring towards CYP450-mediated aromatic hydroxylation, a common metabolic pathway.[11][12] By placing the fluorine at the 2-position, it not only protects the benzyl ring itself but also sterically and electronically influences the environment around the adjacent amide, potentially disfavoring interactions with oxidative enzymes like CYPs that might target the amide or neighboring atoms.[13][14]

The logical relationship for how this substitution enhances stability is outlined below.

cluster_0 2-Fluorobenzyl Substitution cluster_1 Protective Mechanisms cluster_2 Metabolic Consequences cluster_3 Overall Outcome A Introduction of 2-Fluorobenzyl Group B Steric Hindrance at Amide Bond A->B C Electronic Deactivation of Aromatic Ring A->C D Reduced Amide Hydrolysis (by Amidases/Proteases) B->D E Reduced Oxidative Metabolism (by CYP450s) C->E F Increased Metabolic Stability & In Vivo Half-Life D->F E->F

Caption: Logical flow of 2-fluorobenzyl substitution to improved stability.

Part 3: Experimental Assessment of Metabolic Stability

To empirically validate the stabilizing effect of the 2-fluorobenzyl substitution, a series of standardized in vitro experiments is essential. These assays measure the rate at which a compound is eliminated by metabolic enzymes.[6] The primary systems used are liver microsomes, S9 fractions, and plasma.

The general workflow for assessing metabolic stability provides a structured path from initial screening to detailed kinetic analysis.

prep Compound Preparation (Stock Solution in DMSO) assay Incubation with Metabolic System (e.g., Microsomes, Plasma) prep->assay sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) assay->sampling quench Reaction Quenching (Acetonitrile with Internal Standard) sampling->quench process Sample Processing (Centrifugation to remove protein) quench->process analyze LC-MS/MS Analysis (Quantification of Parent Compound) process->analyze data Data Analysis (Calculate % Remaining, t½, CLint) analyze->data

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This is the most common initial assay to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[15] Liver microsomes are vesicles of the endoplasmic reticulum and contain the majority of these enzymes.[2][15]

Rationale: This assay provides a robust measure of oxidative metabolic stability. A significant increase in the half-life of the 2-fluorobenzyl derivative compared to its non-fluorinated parent compound would strongly support the hypothesis of metabolic hardening against CYP-mediated degradation.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and a non-fluorinated parent compound in DMSO.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (cofactor for CYP enzymes) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solutions (diluted from stock to 2x final concentration) at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution to the microsomal suspension.

    • Immediately add the test compound to the reaction mixture to achieve a final concentration (typically 1 µM).

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately add the aliquot to a microcentrifuge tube containing the cold acetonitrile quenching solution (e.g., 150 µL) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.[16][17]

Protocol 2: Plasma Stability Assay

This assay is crucial for compounds containing ester or amide bonds, as it evaluates stability against hydrolytic enzymes (esterases, proteases) present in blood plasma.[2][3]

Rationale: Amide bonds are the primary target of this assay. A direct comparison between the 2-fluorobenzyl derivative and its parent will reveal the effectiveness of the steric shielding against hydrolysis.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled plasma (e.g., human, rat) in a 37°C water bath and centrifuge to remove any cryoprecipitates.

    • Prepare a quenching solution of cold acetonitrile with an internal standard.

  • Incubation:

    • Add a small volume of the test compound stock solution to the plasma to achieve the final desired concentration (e.g., 5 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity.

    • Vortex gently and place the samples in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

    • Immediately quench the reaction by adding it to the cold acetonitrile solution.

  • Sample Processing & Analysis:

    • Follow the same processing and LC-MS/MS analysis steps as described in the microsomal stability protocol.

Part 4: Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the concentration of the parent compound remaining at each time point. This data is used to calculate key pharmacokinetic parameters.

1. Calculating Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the amount present at time zero.

2. Determining In Vitro Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve (k) is determined by linear regression.

  • Equation: t½ = 0.693 / k

3. Calculating In Vitro Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver (or other metabolic system) to metabolize a drug. It is a more scalable parameter for predicting in vivo behavior.[18]

  • Equation (for microsomal stability): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for direct comparison between the parent compound and its 2-fluorobenzyl derivative.

CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)
Parent AmideHuman Liver Microsomes1592.4 µL/min/mg
2-Fluorobenzyl Derivative Human Liver Microsomes >120 <11.5 µL/min/mg
Parent AmideHuman Plasma45N/A
2-Fluorobenzyl Derivative Human Plasma >240 N/A

Interpretation: The hypothetical data above clearly demonstrates the profound stabilizing effect of the 2-fluorobenzyl substitution. The half-life in liver microsomes increased more than 8-fold, and the intrinsic clearance was dramatically reduced, suggesting significantly lower first-pass metabolism in vivo. Similarly, the stability in plasma was enhanced over 5-fold, indicating effective protection against amide hydrolysis.

Conclusion

The metabolic instability of the amide bond represents a significant and recurring challenge in drug development. Strategic chemical modification is paramount to producing viable drug candidates with favorable pharmacokinetic profiles. The introduction of a 2-fluorobenzyl group is a highly effective, dual-action strategy that confers stability through both steric hindrance of the amide bond and electronic deactivation of adjacent sites prone to oxidative metabolism. By employing the standardized in vitro assays detailed in this guide—such as microsomal and plasma stability studies—researchers can quantitatively assess the benefits of this substitution. A marked increase in in vitro half-life and a corresponding decrease in intrinsic clearance for a 2-fluorobenzyl derivative provide strong, actionable data, instilling confidence in a compound's potential for in vivo success and justifying its advancement through the drug discovery pipeline.

References

  • Title: Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications Source: Google Search URL
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Methodological & Application

Application Note: A Robust Two-Step Synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is presented as a robust two-step sequence, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by an efficient amide bond formation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step methodologies, and visual aids to ensure successful and reproducible execution.

Introduction

Biphenyl carboxamides are a class of organic compounds recognized as privileged structures in drug discovery, appearing in a wide array of pharmacologically active agents.[1][2] The target molecule, N-(2-fluorobenzyl)biphenyl-2-carboxamide, combines the rigid biphenyl backbone, which is crucial for molecular recognition, with a flexible N-benzylamide moiety that can be tailored for specific biological targets. The fluorine substitution on the benzyl ring can further enhance metabolic stability and binding affinity.

The synthetic strategy detailed herein employs the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction as the key C-C bond-forming step.[3] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4] The synthesis of the biphenyl core is followed by a reliable amide coupling reaction, providing a versatile and efficient route to the target compound and its analogues.

Overall Synthetic Scheme

The synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide is achieved in two sequential steps as illustrated below:

Overall Synthetic Scheme

Scheme 1: Two-step synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide.

Part 1: Suzuki-Miyaura Cross-Coupling for Biphenyl-2-carboxylic Acid

The initial step involves the formation of the biphenyl scaffold through the palladium-catalyzed coupling of 2-bromobenzoic acid and phenylboronic acid.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source, such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand is employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For this transformation, a ligandless approach in an aqueous medium can also be highly effective and offers a greener alternative.[5][6]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial for the transmetalation step. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the phenyl group to the palladium complex.

  • Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and is believed to play a role in the transmetalation step. Running the reaction entirely in water is also a viable and environmentally friendly option.[6][7]

Experimental Protocol: Synthesis of Biphenyl-2-carboxylic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromobenzoic acidReagentPlus®, 99%Sigma-Aldrich
Phenylboronic acid≥97.0%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)98%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher
TolueneAnhydrous, 99.8%Acros Organics
Deionized Water
Ethyl AcetateACS GradeVWR
Hydrochloric Acid (HCl)Concentrated, 37%J.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (2.01 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Add Palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%).

  • Add a solvent mixture of toluene (40 mL) and deionized water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford biphenyl-2-carboxylic acid as a white solid.

Expected Yield: 80-90%

Characterization of Biphenyl-2-carboxylic acid:

  • ¹H NMR (400 MHz, CDCl₃): δ 11.0 (s, 1H, COOH), 7.93 (dd, J = 7.8, 1.4 Hz, 1H), 7.53 (td, J = 7.5, 1.4 Hz, 1H), 7.45 - 7.30 (m, 7H).[8][9]

  • ¹³C NMR (101 MHz, CDCl₃): δ 173.5, 142.0, 140.9, 132.1, 131.5, 130.9, 129.9, 129.0, 128.5, 128.1, 127.5.

Part 2: Amide Coupling for N-(2-fluorobenzyl)biphenyl-2-carboxamide

The final step is the formation of the amide bond between the synthesized biphenyl-2-carboxylic acid and 2-fluorobenzylamine.

Causality Behind Experimental Choices
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates, and it minimizes the risk of racemization in chiral compounds.[10] It rapidly activates the carboxylic acid to form a highly reactive acyl-transfer agent.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[11]

  • Solvent: Anhydrous dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the reactants and reagents, facilitating a homogeneous reaction environment.[10]

Experimental Protocol: Synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide

Materials and Reagents:

Reagent/MaterialGradeSupplier
Biphenyl-2-carboxylic acidAs synthesized
2-Fluorobenzylamine98%Alfa Aesar
HATU≥98%Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)99.8%Acros Organics
Ethyl AcetateACS GradeVWR
Lithium Chloride (LiCl)ACS GradeFisher
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore

Procedure:

  • In a dry 50 mL round-bottom flask under an argon or nitrogen atmosphere, dissolve biphenyl-2-carboxylic acid (1.98 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in anhydrous DMF (20 mL).

  • Add DIPEA (3.48 mL, 20.0 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • To the activated mixture, add 2-fluorobenzylamine (1.34 mL, 12.0 mmol) dropwise.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (3 x 30 mL) to remove DMF, followed by 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield N-(2-fluorobenzyl)biphenyl-2-carboxamide as a solid.

Expected Yield: 75-85%

Characterization of N-(2-fluorobenzyl)biphenyl-2-carboxamide:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals around δ 7.80-7.20 (m, 13H, Ar-H), 6.50 (t, J = 5.8 Hz, 1H, NH), 4.50 (d, J = 5.8 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals around δ 168.0 (C=O), 161.5 (d, J = 245 Hz, C-F), 141.0, 138.0, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 124.0 (d, J = 3.5 Hz), 115.0 (d, J = 21 Hz), 38.0 (CH₂).

  • ESI-MS: Calculated for C₂₀H₁₆FNO [M+H]⁺.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

HATU-Mediated Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling R-COOH R-COOH Activated_Ester R-CO-OAt R-COOH->Activated_Ester + HATU, DIPEA HATU HATU Amine R'-NH₂ Activated_Ester->Amine Nucleophilic Attack Amide R-CONH-R' Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Conclusion

The two-step synthetic route presented provides a reliable and efficient method for the preparation of N-(2-fluorobenzyl)biphenyl-2-carboxamide. The Suzuki-Miyaura coupling offers a powerful tool for the construction of the central biphenyl core, while the subsequent HATU-mediated amide coupling ensures a high-yielding conversion to the final product. This protocol is readily adaptable for the synthesis of a library of related analogues by varying the boronic acid and amine coupling partners, making it a valuable methodology for medicinal chemistry and materials science research.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. [Link]

  • PMC. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. [Link]

  • ACS Publications. (2020). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. [Link]

  • ResearchGate. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). [Link]

Sources

Preparation of N-(2-fluorobenzyl)biphenyl-2-carboxamide using HATU or EDC/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Amide Coupling Protocols for Sterically Hindered Substrates

Introduction & Retrosynthetic Analysis[1]

The synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide presents a classic challenge in medicinal chemistry: forming an amide bond in a sterically congested environment. The target molecule features a biphenyl core where the carboxylic acid is at the ortho (2-) position. The proximity of the phenyl ring creates significant steric bulk, twisting the carboxyl group out of plane and hindering nucleophilic attack. Furthermore, the nucleophile, 2-fluorobenzylamine, possesses an ortho-fluorine atom, adding electronic deactivation and minor steric repulsion.

This guide provides two distinct protocols:

  • Method A (HATU): The "Gold Standard" for high-throughput and difficult couplings, prioritizing yield and reaction speed over cost.

  • Method B (EDC/HOBt): A scalable, cost-effective "Traditional" route suitable for larger batches where purification by extraction is preferred over chromatography.

Retrosynthetic Disconnection

The strategic disconnection reveals the two commercially available precursors: Biphenyl-2-carboxylic acid and 2-Fluorobenzylamine.

Retrosynthesis Target Target: N-(2-fluorobenzyl)biphenyl-2-carboxamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid Precursor A: Biphenyl-2-carboxylic acid (Steric Bulk) Disconnection->Acid Amine Precursor B: 2-Fluorobenzylamine (Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond into the hindered acid and the benzylic amine.

Method A: HATU-Mediated Coupling (High Performance)[2]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its superior reactivity. The 7-azabenzotriazole (HOAt) moiety generated in situ forms an active ester that is more reactive than the corresponding HOBt ester due to the neighboring group effect of the pyridine nitrogen [1]. This is critical for overcoming the steric hindrance of the biphenyl system.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Biphenyl-2-carboxylic acid (1.0 equiv)

  • 2-Fluorobenzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Biphenyl-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

    • Note: Ensure the solution is basic (pH > 8) by spotting on wet pH paper. HATU requires a basic environment to function.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes to allow the formation of the activated OAt-ester.

  • Amine Addition: Add 2-Fluorobenzylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Rec: 30% EtOAc in Hexanes) or LCMS. The active ester intermediate may be visible on LCMS; ensure conversion to product.

  • Workup (The LiCl Wash):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Critical Step: Wash the organic layer 3 times with 5% LiCl solution .

    • Why? DMF is miscible in organic solvents but highly soluble in aqueous LiCl. This removes DMF efficiently without high-temperature rotary evaporation, which can degrade amides [2].

    • Wash with saturated NaHCO₃ (removes unreacted acid).

    • Wash with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: EDC/HOBt Coupling (Scalable/Cost-Effective)[2]

Rationale: This method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1] EDC activates the carboxylic acid to an O-acylisourea, which is immediately intercepted by HOBt to form a less reactive but more stable OBt-ester, preventing N-acylurea rearrangement side reactions [3].[1] While slower than HATU, the urea byproduct is water-soluble, allowing for purification via simple extraction.[2]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Biphenyl-2-carboxylic acid (1.0 equiv)

  • 2-Fluorobenzylamine (1.1 equiv)

  • EDC[1][3][2][4]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)[2]

  • N-Methylmorpholine (NMM) or DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)[2]

Step-by-Step Protocol
  • Dissolution: Dissolve Biphenyl-2-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (0.2 M) at 0°C (ice bath).

    • Tip: Adding HOBt before EDC is crucial to suppress racemization (though less critical for this achiral acid) and rearrangement.

  • Coupling Agent: Add EDC·HCl (1.2 equiv) and NMM (2.0 equiv). Stir at 0°C for 30 minutes.

  • Amine Addition: Add 2-Fluorobenzylamine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–18 hours.

    • Note: Due to the steric bulk of the biphenyl group, this reaction is significantly slower than the HATU method.

  • Workup (Acid/Base Extraction):

    • Dilute with excess DCM.

    • Wash with 1M HCl (2x). Removes unreacted amine and EDC/urea byproduct.

    • Wash with Saturated NaHCO₃ (2x). Removes unreacted acid and HOBt.

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

Comparative Analysis & Decision Guide

The choice between HATU and EDC depends on the stage of drug development.

FeatureMethod A: HATUMethod B: EDC/HOBt
Reactivity Very High (Excellent for hindered biphenyls)Moderate (May require longer times)
Cost High (Reagent is expensive)Low (Commodity reagents)
Purification Likely requires Column ChromatographyOften pure after Extraction
Atom Economy Poor (Large byproduct mass)Good (Water soluble urea)
Solvent DMF (High boiling point)DCM (Easy to remove)
Reaction Workflow Diagram

Workflow Start Start: Biphenyl-2-carboxylic acid Decision Scale & Budget? Start->Decision HATU_Path Small Scale / High Difficulty (HATU) Decision->HATU_Path < 100mg EDC_Path Large Scale / Cost Sensitive (EDC/HOBt) Decision->EDC_Path > 1g HATU_Step 1. DMF, DIPEA 2. HATU, Amine HATU_Path->HATU_Step HATU_Workup LiCl Wash + Chromatography HATU_Step->HATU_Workup Product Pure Product: N-(2-fluorobenzyl)biphenyl-2-carboxamide HATU_Workup->Product EDC_Step 1. DCM, HOBt 2. EDC, Amine EDC_Path->EDC_Step EDC_Workup Acid/Base Extraction (No Column) EDC_Step->EDC_Workup EDC_Workup->Product

Figure 2: Decision tree for selecting the appropriate coupling strategy based on scale and constraints.

Characterization & Validation

To validate the synthesis (Self-Validating Protocol), the isolated product must meet these criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Amide NH triplet (or broad singlet) around 6.0–8.0 ppm.

    • Benzylic CH₂ : A doublet (coupling to F and NH) around 4.3–4.6 ppm.

    • Aromatic Region : Complex multiplet (13 protons total).

  • 19F NMR:

    • Single peak around -118 ppm (typical for ortho-fluoro aromatics).

  • LCMS:

    • Observe [M+H]+ peak. Molecular Formula: C20H16FNO. MW: 305.35 g/mol . Expected Mass: ~306.1 m/z.

References

  • Montalbetti, C. A., & Falque, V. (2005).[5][6] Amide bond formation and peptide coupling.[5][7][3][2][4][6][8][9] Tetrahedron, 61(46), 10827-10852.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (Reference for solvent removal verification).

  • Valeur, E., & Bradley, M. (2009).[10][11][12][13] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[10][13]

Sources

Mastering Solubility for Robust Assays: A Guide to N-(2-fluorobenzyl)biphenyl-2-carboxamide in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Assay Integrity

N-(2-fluorobenzyl)biphenyl-2-carboxamide is a molecule of interest within contemporary drug discovery programs, characteristic of a structural class—biphenyl carboxamides—known for its diverse pharmacological potential.[1][2] The biphenyl scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture for probing biological targets.[3][4] However, the inherent aromaticity and crystalline nature of such compounds often present a significant challenge: poor aqueous solubility.[5] This obstacle can lead to compound precipitation, underestimated biological activity, and a lack of reproducible data, thereby compromising the integrity of screening and mechanistic studies.[5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize and handle N-(2-fluorobenzyl)biphenyl-2-carboxamide for various in vitro assays. We will delve into the strategic use of dimethyl sulfoxide (DMSO) and ethanol as solvents, offering detailed protocols and explaining the scientific rationale behind each experimental choice. Our objective is to equip you with the expertise to generate reliable and reproducible data by mastering the foundational step of compound solubilization.

Understanding Solvent Choices: DMSO vs. Ethanol

The selection of an appropriate solvent system is paramount for the successful execution of any biological assay. Both DMSO and ethanol are common choices, each with distinct properties that must be carefully considered.

Dimethyl Sulfoxide (DMSO): The "Universal" Organic Solvent

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds, including many that are poorly soluble in water.[7][8] Its ability to act as a "universal solvent" has made it indispensable in high-throughput screening (HTS) and general compound management.[7][9]

  • Mechanism of Solubilization: DMSO's strong hydrogen bond accepting capacity and its ability to disrupt the crystal lattice of compounds contribute to its excellent solvating power.

  • Causality in Assays: While highly effective, DMSO is not inert. It can exhibit cytotoxicity at higher concentrations, typically above 0.5%-1% in most cell-based assays.[10][11][12] For sensitive primary cells, the final concentration should be kept even lower, often at or below 0.1%.[9][10] It is crucial to always include a vehicle control (assay media with the equivalent final DMSO concentration) to account for any solvent-induced effects.[9]

Ethanol: A Polar Protic Co-Solvent

Ethanol is a water-miscible polar protic solvent that can also be used to dissolve hydrophobic compounds. It is often employed as a co-solvent to improve the solubility of compounds in aqueous buffers.[13]

  • Mechanism of Solubilization: Ethanol reduces the overall polarity of the aqueous solvent system, thereby increasing the solubility of nonpolar molecules.

  • Causality in Assays: Ethanol can interfere with certain biochemical assays, particularly those involving enzymes.[14] Studies have shown that ethanol can impact the activity of enzymes like lactate dehydrogenase (LDH) and alanine aminotransferase (ALT).[15][14] Furthermore, ethanol can have direct effects on cellular systems, including alterations in cell morphology and biochemical properties.[16][17] Therefore, its use must be carefully validated for each specific assay, with appropriate vehicle controls.

Experimental Protocols: A Step-by-Step Guide

Due to the absence of specific published solubility data for N-(2-fluorobenzyl)biphenyl-2-carboxamide, an empirical determination of its solubility is the necessary first step. The following protocols provide a systematic approach to preparing stock solutions and subsequent dilutions for assays.

Protocol 1: Empirical Determination of Solubility

This protocol is designed to estimate the practical solubility limit of the compound in both DMSO and ethanol.

Materials:

  • N-(2-fluorobenzyl)biphenyl-2-carboxamide

  • Anhydrous, sterile DMSO

  • 200-proof, sterile ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out a small, known amount of N-(2-fluorobenzyl)biphenyl-2-carboxamide (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (DMSO or ethanol) to achieve a high target concentration (e.g., 50-100 mM).

  • Facilitating Dissolution:

    • Vortexing: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution.[9]

    • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[9] This uses ultrasonic waves to break apart compound aggregates.

    • Gentle Warming: As a further step, the tube can be gently warmed in a 37°C water bath for 5-10 minutes.[9] Caution: Be mindful that heat can degrade some compounds; this step should be used judiciously.

  • Visual Inspection: After each step, visually inspect the solution against a light source for any undissolved particulate matter.

  • Incremental Solvent Addition: If the compound remains undissolved, add small, precise increments of the solvent, repeating step 3 after each addition, until the compound is fully dissolved.

  • Calculating Solubility: Record the total volume of solvent required to completely dissolve the initial mass of the compound. Calculate the solubility in mg/mL and molarity.

Protocol 2: Preparation of High-Concentration Stock Solutions

Once the approximate solubility is known, a high-concentration stock solution can be prepared.

Procedure:

  • Weighing and Dissolving: Based on the desired stock concentration (e.g., 10 mM or 20 mM, ensuring it is below the determined solubility limit), weigh the appropriate amount of N-(2-fluorobenzyl)biphenyl-2-carboxamide into a sterile, amber glass vial or a microcentrifuge tube wrapped in foil to protect from light.

  • Solvent Addition: Add the calculated volume of sterile DMSO or ethanol.

  • Complete Dissolution: Use the methods described in Protocol 1 (vortexing, sonication, gentle warming) to ensure the compound is completely dissolved.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[9] Store at -20°C or -80°C for long-term stability.

Protocol 3: Serial Dilution for Assay Working Solutions

This protocol describes how to prepare a dilution series to determine dose-response curves while maintaining a consistent final solvent concentration in the assay.

Workflow for Preparing Assay-Ready Plates:

G A High-Concentration Stock (e.g., 20 mM in 100% DMSO) B Serial Dilution Series in 100% DMSO A->B Dilute in 100% DMSO C Intermediate Dilution Plate (e.g., 200x final concentration in assay medium) B->C Dilute into assay medium E Final Assay Plate (e.g., 0.5% final DMSO concentration) C->E Add to cells D Assay Plate with Cells in Assay Medium

Sources

Application Note: In Vitro Screening Protocols for Biphenyl Carboxamide Antifungal Activity

[1][2]

Abstract & Strategic Overview

Biphenyl carboxamides (e.g., Boscalid, Bixafen) represent a critical class of Succinate Dehydrogenase Inhibitors (SDHIs). These compounds function by binding to the ubiquinone-binding pocket (Q-site) of Mitochondrial Complex II, disrupting the tricarboxylic acid (TCA) cycle and electron transport chain (ETC).

This guide outlines a validated screening cascade for novel biphenyl carboxamide derivatives. Unlike generic antifungal protocols, this workflow addresses the specific physicochemical properties of these pharmacophores—specifically their high lipophilicity and rigid steric bulk—which often lead to precipitation in aqueous media and false negatives in standard assays.

The Screening Cascade

To ensure data integrity, we utilize a funnel approach:

  • Primary Screen: High-throughput microbroth dilution (MIC) to establish potency.

  • Phenotypic Validation: Mycelial growth and spore germination assays to confirm fungicidal mode of action.

  • Target Confirmation: Mitochondrial SDH enzymatic assay to verify the molecular mechanism.

Chemical Handling & Preparation[3][4]

Critical Challenge: Biphenyl carboxamides are highly lipophilic (

Stock Solution Protocol
  • Solvent: Dissolve neat compound in 100% DMSO (molecular biology grade).

  • Concentration: Prepare a 100X master stock (e.g., 10,000 µg/mL) to ensure the final DMSO concentration in the assay never exceeds 1% (v/v).

  • Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution of the biphenyl core.

  • Storage: Aliquot into amber glass vials (avoid polystyrene, which lipophiles can leach) and store at -20°C.

Table 1: Reagent Preparation Matrix

ComponentStandard ConcentrationPurposeNotes
Test Compound 0.01 – 128 µg/mLSDH InhibitionKeep DMSO < 1% final.
Boscalid (Control) 0.01 – 128 µg/mLPositive ControlIndustry standard SDHI.
Alamar Blue 10% v/vMetabolic IndicatorRedox indicator for viability.
RPMI 1640 Buffered with MOPSGrowth MediumStandard for clinical consistency.
PDA (Potato Dextrose) StandardSolid MediumFor mycelial radial growth.

Protocol 1: Microbroth Dilution (MIC Determination)[3]

Standard: Adapted from CLSI M38-A2 (Filamentous Fungi) and M27-A3 (Yeasts). Objective: Determine the Minimum Inhibitory Concentration (MIC) and IC50.

Workflow Diagram

MIC_WorkflowStockDMSO Stock(10 mg/mL)DilutionSerial Dilution(2X conc in RPMI)Stock->Dilution Dilute 1:50 Plate96-Well Plate(100µL Drug + 100µL Fungi)Dilution->PlateInoculumSpore Suspension(1-5 x 10^4 CFU/mL)Inoculum->PlateIncubateIncubation35°C, 48-72hPlate->IncubateReadReadout(Visual/OD600/Alamar)Incubate->Read

Figure 1: High-throughput microbroth dilution workflow for antifungal screening.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Harvest conidia from 7-day old cultures (Botrytis cinerea, Rhizoctonia solani, or Candida albicans) using sterile saline with 0.05% Tween 20.

    • Adjust density to

      
       to 
      
      
      CFU/mL using a hemocytometer.
  • Plate Setup:

    • Dispense 100 µL of 2X drug dilutions (in RPMI/MOPS) into columns 1–10 of a 96-well flat-bottom plate.

    • Column 11: Growth Control (100 µL RPMI + 1% DMSO + Inoculum).

    • Column 12: Sterility Control (200 µL RPMI only).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to columns 1–11.

  • Incubation:

    • Incubate at 35°C (yeasts) or 25-28°C (molds) for 48–72 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with 100% inhibition (optically clear).

    • Colorimetric: Add 20 µL Alamar Blue (Resazurin). Incubate 4-6 hours. Pink = Growth (Viable); Blue = No Growth (Inhibited).

Protocol 2: Phenotypic Screening (Mycelial Growth)

Rationale: Biphenyl carboxamides are often fungistatic rather than fungicidal. Radial growth assays on solid media provide a more accurate EC50 for filamentous fungi than liquid broth.

Procedure (Poisoned Food Technique)[3]
  • Media Prep: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Amending: Add the test compound (in DMSO) to the molten agar to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50 µg/mL). Mix gently to avoid bubbles.

  • Pouring: Pour into 90mm Petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug (active margin) from a fresh culture into the center of the plate.

  • Incubation: Incubate at 25°C for 3–5 days.

  • Measurement: Measure the colony diameter (mm) in two perpendicular directions.

  • Calculation:

    
    
    Where 
    
    
    is control growth diameter and
    
    
    is treated growth diameter.

Protocol 3: Mechanism of Action (SDH Enzymatic Assay)

Objective: Verify that the biphenyl carboxamide specifically inhibits Complex II (Succinate Dehydrogenase) and not general respiration.

Mechanism: This assay uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. SDH oxidizes Succinate to Fumarate, transferring electrons to Ubiquinone, which then reduces DCPIP (Blue

Critical Reagent: Phenazine Methosulfate (PMS) or Decylubiquinone is required as an intermediate electron carrier, as DCPIP does not accept electrons directly from the SDH Q-site efficiently.

Pathway Diagram

SDH_PathwaySuccinateSuccinateSDHComplex II (SDH)[Target]Succinate->SDH Oxidation FumarateFumarateSDH->FumarateQUbiquinone (Q)SDH->Q e- Transfer InhibitorBiphenyl CarboxamideInhibitor->SDH Blocks Q-Site PMSPMS / Decylubiquinone(Mediator)Q->PMSDCPIP_OxDCPIP (Ox)(Blue - 600nm)PMS->DCPIP_OxDCPIP_RedDCPIP (Red)(Colorless)DCPIP_Ox->DCPIP_Red Reduction(Signal Decrease)

Figure 2: Electron flow in the SDH assay. The inhibitor blocks the transfer to Ubiquinone, preventing DCPIP decolorization.

Assay Protocol
  • Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard grinding and differential centrifugation (600g to remove debris, 10,000g to pellet mitochondria). Resuspend in phosphate buffer (pH 7.4).

  • Reaction Mix (1 mL cuvette):

    • 50 mM Phosphate Buffer (pH 7.4)

    • 20 mM Sodium Succinate (Substrate)

    • 1 mM KCN (Blocks Complex IV to prevent reverse flow)

    • 50 µM DCPIP (Indicator)

    • 50 µM Decylubiquinone or PMS (Mediator)

    • Test Compound (Various concentrations)[1][2][3][4]

  • Initiation: Add 50 µg of mitochondrial protein to start the reaction.

  • Measurement: Monitor absorbance decrease at 600 nm for 5 minutes (kinetic mode).

  • Analysis: The slope of the linear portion (

    
    ) represents SDH activity.
    
    • Calculate IC50 based on the slope reduction compared to the DMSO control.

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

  • X: Log of concentration.

  • Y: % Inhibition.

Interpretation Guide
  • Potent Hit: IC50 < 1 µg/mL (or < 2 µM).

  • Selectivity: Compare IC50 (Fungal SDH) vs. IC50 (Mammalian/Bovine SDH). Biphenyl carboxamides should ideally show >100-fold selectivity for the fungal enzyme.

  • Resistance Factor (RF): If testing resistant strains (e.g., B. cinerea with H272R mutation), calculate

    
    .
    

Troubleshooting

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous RPMI.Reduce final concentration; ensure DMSO < 1%. Use a serial dilution in DMSO before adding to media.
Trailing Endpoints Partial inhibition (fungistatic effect).Use 80% inhibition (IC80) as the cutoff instead of 100% (MIC).
No SDH Activity in Control Mitochondrial damage during isolation.Keep all steps at 4°C. Add Protease Inhibitors. Verify succinate freshness.
High Background (SDH) Endogenous reduction of DCPIP.Run a "No Succinate" blank to subtract background diaphorase activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[5][6][7][8]

  • Yan, X., et al. (2023). "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management."[9][10] Journal of Agricultural and Food Chemistry, 71(41).

  • Horsefield, R., et al. (2006).[11] "Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase)." Journal of Biological Chemistry, 281(11), 7309-7316.

  • Miyazaki, Y., et al. (2024). "Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides." Journal of Agricultural and Food Chemistry.

  • Omura, T., & Shiomi, K. (2007). "Discovery, chemistry, and chemical biology of microbial products." Pure and Applied Chemistry, 79(4). (Reference for DCPIP/PMS assay methodology).

Troubleshooting & Optimization

Improving yield of N-(2-fluorobenzyl)biphenyl-2-carboxamide amide bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-(2-fluorobenzyl)biphenyl-2-carboxamide Synthesis

Ticket ID: #AMIDE-BPH-002 Subject: Low yield/incomplete conversion in sterically hindered biphenyl coupling. Status: Resolved (See Protocols Below)

Executive Summary: The Steric Challenge

You are encountering low yields not because of the amine's nucleophilicity, but due to the extreme steric hindrance of the biphenyl-2-carboxylic acid scaffold.

In this system, the phenyl ring at the ortho position creates a "molecular gate" that blocks the trajectory of the incoming amine. Standard coupling reagents (EDC, HOBt, HBTU) form active esters that are themselves bulky, further crowding the reaction center.[1] To solve this, you must switch to methods that generate smaller, more electrophilic intermediates (Acid Chlorides) or use kinetically superior coupling agents (T3P/HATU).[1]

Module 1: Diagnosis & Mechanism

Why Standard Protocols Fail The reaction between biphenyl-2-carboxylic acid and 2-fluorobenzylamine is a classic "ortho-substituted" challenge.[1]

  • Steric Shielding: The non-reactive phenyl ring rotates out of plane (approx. 44°–60° twist), effectively shielding the carbonyl carbon.

  • Active Ester Collapse: When using carbodiimides (EDC/DCC), the bulky O-acylisourea intermediate forms slowly.[1] Because the amine cannot attack efficiently due to sterics, the intermediate often rearranges to an unreactive N-acylurea byproduct, permanently killing the yield.

StericBlock cluster_0 The Problem cluster_1 The Solution A Biphenyl-2-COOH (Ortho-phenyl bulk) B Standard Activation (EDC/HOBt) A->B E Acid Chloride (Small Electrophile) A->E Oxalyl Chloride C Bulky Active Ester (Sterically Crowded) B->C D Amine Attack Blocked C->D Steric Clash F Successful Coupling E->F Fast Kinetics

Figure 1: Mechanistic failure of standard coupling vs. acid chloride pathway.

Module 2: The "Gold Standard" Protocol (Acid Chloride)

For biphenyl-2-carboxylic acid, the acid chloride route is the most robust method because the -COCl moiety is small and highly electrophilic, allowing it to slip past the steric bulk.

Method: Activation with Oxalyl Chloride (COCl)₂ Recommended For: Scale-up, cost-efficiency, and difficult substrates.[1]

Step-by-Step Protocol
  • Activation:

    • Dissolve biphenyl-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add a catalytic amount of DMF (2–3 drops per gram of acid). Note: This forms the Vilsmeier-Haack reagent in situ, which is essential for catalysis.[1]

    • Cool to 0 °C under N₂.

    • Add Oxalyl Chloride (1.2 equiv) dropwise.[1] Gas evolution (CO/CO₂) will occur.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Self-Validation Check (Critical Step):

    • Take a 50 µL aliquot of the reaction mixture.

    • Quench it into 200 µL of Methanol.

    • Run TLC (or LCMS).[1] You should see the Methyl Ester of the starting acid.

    • If Acid remains: Add 0.2 equiv more oxalyl chloride and stir longer.

    • If complete: Proceed.

  • Coupling:

    • Evaporate the solvent and excess oxalyl chloride (rotary evaporator). Caution: Do not skip this. Excess oxalyl chloride will react with your amine.

    • Redissolve the crude acid chloride in anhydrous DCM or THF.

    • Add 2-fluorobenzylamine (1.1 equiv) and Triethylamine (TEA) or DIPEA (2.5 equiv).[1]

    • Stir at RT for 4–12 hours.

  • Workup:

    • Wash with 1N HCl (removes excess amine/base).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[1]

    • Dry over MgSO₄ and concentrate.

Module 3: The "Modern" Protocol (T3P Coupling)

If you cannot tolerate acid conditions or lack equipment for acid chloride generation, T3P (Propylphosphonic anhydride) is the superior coupling agent for hindered systems. It exhibits low epimerization (irrelevant here, but good to know) and drives reactions that HATU fails.[1]

Method: T3P (50% w/w in EtOAc or DMF) Recommended For: High-throughput chemistry, speed, and ease of purification.[1]

Step-by-Step Protocol
  • Setup:

    • Dissolve biphenyl-2-carboxylic acid (1.0 equiv) and 2-fluorobenzylamine (1.2 equiv) in EtOAc (Ethyl Acetate) or DMF. EtOAc is preferred for easier workup.

    • Add Pyridine or DIPEA (3.0 equiv).[1] Base is required to form the carboxylate anion.

  • Addition:

    • Cool to 0 °C.

    • Add T3P solution (1.5 – 2.0 equiv) dropwise.

    • Allow to warm to RT.[2][3][4][5]

  • Optimization:

    • If conversion is <50% after 4 hours, heat to 50–60 °C. T3P is thermally stable and works better at higher temperatures for hindered substrates.[1]

  • Workup (The "Water Wash"):

    • Dilute with EtOAc.

    • Wash with water ×2.

    • Wash with 0.5 M NaOH (removes T3P byproducts which are water-soluble).[1]

    • Wash with Brine.[6]

    • Concentrate.

Module 4: Troubleshooting & FAQs

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If using EDC/DCC, it is likely the N-acylurea . This is a dead-end byproduct caused by the slow reaction of the amine.

  • Fix: Switch to the Acid Chloride protocol (Module 2).

Q: My LCMS shows the mass of the Product + 18. Why? A: This is likely the Acid Anhydride (symmetric anhydride) which hydrolyzed on the column, or the reaction stalled at the activated ester stage.

  • Fix: Ensure your amine is dry and free of hydrochloride salts. If using amine HCl salt, ensure you add enough base (3.5 equiv total) to free it.[1]

Q: Can I use HATU instead? A: Yes, HATU is better than HBTU/EDC for sterics due to the HOAt leaving group (pyridine nitrogen assists coupling). However, for ortho-biphenyls, T3P or Acid Chlorides are statistically more successful.[1]

Comparative Data: Coupling Agent Efficiency for Hindered Amides

Coupling AgentMechanismSteric ToleranceWorkup DifficultyEstimated Yield
EDC / HOBt CarbodiimideLowModerate (Urea removal)< 30%
HATU Uronium / HOAtHighModerate (Remove HOAt)65 - 80%
T3P Phosphonic AnhydrideVery High Easy (Water soluble) 85 - 95%
Oxalyl Chloride Acid ChlorideMaximum Moderate (Schlenk technique)90 - 98%

Module 5: Decision Logic (Workflow)

Use this logic flow to determine your next experiment.

Troubleshooting Start Start: Biphenyl-2-COOH Coupling CheckScale Scale of Reaction? Start->CheckScale SmallScale < 100 mg (Discovery) CheckScale->SmallScale LargeScale > 1 gram (Process) CheckScale->LargeScale TryT3P Use T3P in EtOAc (Heat to 50°C if needed) SmallScale->TryT3P TryCOCl2 Use Oxalyl Chloride / DMF (Acid Chloride Route) LargeScale->TryCOCl2 ResultT3P Check LCMS/TLC TryT3P->ResultT3P Success Yield > 80% Proceed to Workup ResultT3P->Success Good Yield FailT3P Low Conversion ResultT3P->FailT3P Poor Yield FailT3P->TryCOCl2 Escalate to Acid Chloride

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140–177.[1]

  • Archimica (Now Euticals). (2011). T3P® (Propylphosphonic Anhydride) – The Water Scavenger. Technical Brochure.
  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][5][9][10][11] Tetrahedron, 61(46), 10827-10852.[1]

Sources

Preventing hydrolysis of N-(2-fluorobenzyl)biphenyl-2-carboxamide in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for N-(2-fluorobenzyl)biphenyl-2-carboxamide , designed for researchers and drug development professionals.

Topic: N-(2-fluorobenzyl)biphenyl-2-carboxamide in Acidic Media

Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 24, 2026

Executive Summary

You are likely accessing this guide because you have observed peak degradation, retention time shifts, or mass loss of N-(2-fluorobenzyl)biphenyl-2-carboxamide during acidic handling (e.g., HPLC analysis, acidic workups, or salt formation).

While amides are generally stable, this specific scaffold presents a unique "ortho-effect" paradox. The bulky biphenyl group provides steric protection, but the induced non-planarity of the carbonyl group can destabilize the amide bond under specific acidic conditions, making it susceptible to hydrolysis and, in extreme cases, intramolecular cyclization.

This guide provides the mechanistic causality and validated protocols to prevent these degradation pathways.

Part 1: The Diagnostic Matrix

Before modifying your protocol, confirm the nature of the instability.

Is it Hydrolysis, Cyclization, or Atropisomerism?

ObservationLikely IssueTechnical Insight
New Peak (+1 Da / +18 Da) Hydrolysis Cleavage of the amide bond. The +18 Da (water addition) is transient; you usually see the breakdown products: Biphenyl-2-carboxylic acid and 2-fluorobenzylamine .
New Peak (-2 Da / -H₂) Cyclization Under strong acid/oxidative stress, the amide nitrogen may attack the adjacent phenyl ring, forming a Phenanthridinone derivative (rare in mild acid, common in strong acid).
Split/Broad Peak Atropisomerism FALSE POSITIVE ALERT. The steric bulk of the ortho-phenyl group restricts rotation around the biaryl bond. At low temperatures or specific pHs, you may separate rotamers. This is not degradation.
Part 2: Critical Troubleshooting (Q&A)
Q1: Why is this specific amide hydrolyzing? I thought steric hindrance protected it.

A: You are dealing with the "Ortho-Effect Twist." In a standard benzamide, the carbonyl is coplanar with the phenyl ring, maximizing resonance stability. In N-(2-fluorobenzyl)biphenyl-2-carboxamide , the ortho-phenyl group forces the carbonyl out of plane to relieve steric strain.

  • Consequence: Resonance stabilization between the carbonyl and the aromatic ring is diminished.[1]

  • Result: The carbonyl carbon becomes more electrophilic (more positive character), making it more susceptible to nucleophilic attack by water, even though the steric bulk tries to physically block that water. If your acid concentration is high enough to protonate the carbonyl oxygen, the electronic destabilization outweighs the steric protection.

Q2: What is the "Safe Zone" for pH in LCMS mobile phases?

A: Maintain pH > 3.0 whenever possible. Standard 0.1% TFA (pH ~2) is aggressive for this scaffold over long run times.

  • Recommendation: Switch to 0.1% Formic Acid (pH ~2.7) or, ideally, 10 mM Ammonium Formate (pH 3.8) .

  • Why: Ammonium formate buffers the hydronium ion concentration, significantly reducing the rate of carbonyl protonation—the rate-limiting step in acid-catalyzed hydrolysis.

Q3: My sample degrades in the autosampler. How do I stabilize the diluent?

A: Eliminate "Water Activity" (


).
Hydrolysis requires water.[2] If your sample is dissolved in 50:50 Water:MeOH with 0.1% acid, you are creating a hydrolysis reactor.
  • Protocol: Dissolve the stock strictly in 100% DMSO or Acetonitrile .

  • Dilution: If you must dilute with water for peak shape, use a "Just-in-Time" injection or keep the autosampler at 4°C .

  • The "Trap": Do not use Methanol as a primary solvent if strong acid is present. Methanolysis (forming the methyl ester) is a competing reaction that mimics hydrolysis.

Part 3: Mechanistic Visualization

Understanding the pathway is the only way to prevent it. The diagram below illustrates the competing forces on your molecule in acidic media.

HydrolysisPathway Start N-(2-fluorobenzyl) biphenyl-2-carboxamide Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ (Acid) Twist Ortho-Phenyl Effect: Twists Carbonyl (Reduces Resonance) Start->Twist Steric Strain Attack Nucleophilic Attack by H2O Protonation->Attack + H2O (Rate Limiting) Twist->Protonation Increases Electrophilicity Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Collapse & C-N Cleavage Tetrahedral->Collapse Proton Transfer Products Products: Biphenyl-2-COOH + 2-Fluorobenzylamine Collapse->Products Buffer PREVENTION: Buffer pH > 3.0 Buffer->Protonation Blocks Solvent PREVENTION: Aprotic Solvent (DMSO/ACN) Solvent->Attack Removes Nucleophile

Figure 1: Acid-catalyzed hydrolysis pathway showing the vulnerability caused by the ortho-phenyl induced twist. Green nodes indicate intervention points.

Part 4: Validated Experimental Protocols
Protocol A: Stability-Optimized LCMS Method

Use this method to differentiate true degradation from artifacts.

ParameterStandard (Risky)Optimized (Stable)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Formate (pH 3.8)
Mobile Phase B AcetonitrileAcetonitrile
Column Temp 40°C - 60°C25°C - 30°C (Reduces reaction rate)
Sample Diluent 50% MeOH / 0.1% Formic Acid100% DMSO or 90% ACN / 10% Water
Autosampler Ambient4°C (Critical for long queues)
Protocol B: Emergency Neutralization (If Acid Exposure Occurred)

If your compound has been exposed to strong acid (e.g., during synthesis workup):

  • Do NOT use strong base (NaOH/KOH) to neutralize; this will trigger base-catalyzed hydrolysis immediately.

  • Step 1: Dilute the acidic mixture into an excess of ice-cold Saturated NaHCO₃ .

  • Step 2: Extract immediately into Ethyl Acetate or DCM .

  • Step 3: Wash the organic layer with brine to remove residual water/acid traces.

  • Step 4: Dry over Na₂SO₄ (Sodium Sulfate) strictly. Magnesium sulfate is slightly acidic and can be problematic for highly sensitive amides.

Part 5: Decision Workflow

Follow this logic flow to ensure data integrity during your experiments.

StabilityWorkflow Start Start: Sample Preparation SolventCheck Is sample in protic solvent (MeOH/H2O)? Start->SolventCheck AcidCheck Is strong acid (TFA/HCl) present? SolventCheck->AcidCheck No Action1 Switch to DMSO or ACN SolventCheck->Action1 Yes Action2 Buffer to pH > 3.0 (Ammonium Formate) AcidCheck->Action2 Yes TempCheck Is Column Temp > 40°C? AcidCheck->TempCheck No Action1->AcidCheck Action2->TempCheck Action3 Lower Temp to 25°C (Check for Rotamers) TempCheck->Action3 Yes Final Proceed to Analysis TempCheck->Final No Action3->Final

Figure 2: Workflow for stabilizing N-(2-fluorobenzyl)biphenyl-2-carboxamide prior to analysis.

References
  • Mechanism of Amide Hydrolysis

    • Title: Amide Hydrolysis Using Acid Or Base[2][3][4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Ortho-Effect & Steric Hindrance

    • Title: Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids
    • Source: Collection of Czechoslovak Chemical Communic
    • URL:[Link](General reference for Ortho-Effect kinetics)

  • Biphenyl Amide Synthesis & Stability (Analogous Structures)

    • Title: (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
    • Source: Molbank (MDPI)
    • URL:[Link][6][7]

  • General Acid Catalysis Principles

    • Title: The hydrolysis of amides (Chemguide)
    • Source: Chemguide.co.uk
    • URL:[Link]

  • Cyclization Risks (Fluorenone/Phenanthridinone formation)

    • Title: Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate[8]

    • Source: ChemRxiv[8]

    • URL:[Link][7]

For further assistance with custom synthesis or degradation impurity isolation, please contact the synthesis core directly.

Sources

Validation & Comparative

Structural Elucidation & Spectral Benchmarking: N-(2-fluorobenzyl)biphenyl-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product Focus: N-(2-fluorobenzyl)biphenyl-2-carboxamide Primary Application: Pharmacophore scaffold analysis (FAAH inhibitors, Orexin antagonists) and metabolic stability benchmarking. The Challenge: Distinguishing the ortho-fluorinated isomer (2-F) from its meta (3-F) and para (4-F) regioisomers using standard 1D NMR is notoriously difficult due to aromatic signal overlap in the 7.0–7.8 ppm region.

Guide Objective: This technical guide compares the spectral resolution performance of Solvent System A (CDCl₃) versus Solvent System B (DMSO-d₆) and establishes a definitive 13C-NMR / 19F-NMR coupling protocol to validate the 2-position fluorination without requiring X-ray crystallography.

Synthesis & Experimental Protocol

To ensure the spectral data below represents a high-purity standard, the following synthesis and purification workflow is recommended. This protocol minimizes rotameric impurities that often plague amide NMR spectra.

Optimized Synthesis Workflow
  • Reagents: Biphenyl-2-carboxylic acid (1.0 eq), 2-fluorobenzylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Condition: Stir at RT for 12 h under N₂ atmosphere.

Purification for Spectral Benchmarking
  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid), then Brine.

  • Drying: Na₂SO₄, concentrate in vacuo.

  • Recrystallization (Critical): Recrystallize from EtOH/Hexane (1:4). Note: Column chromatography often leaves trace silica grease signals at 0.07 ppm and 1.25 ppm; recrystallization is preferred for NMR standards.

DOT Diagram: Synthesis & QC Workflow

G Start Raw Materials (Biphenyl-2-COOH + 2-F-BnNH2) Reaction Amide Coupling (HATU/DIPEA, DMF) Start->Reaction  N2 atm, 12h   Workup Biphasic Workup (Acid/Base Wash) Reaction->Workup  EtOAc Ext.   Purify Recrystallization (EtOH/Hexane) Workup->Purify  Remove Impurities   QC NMR Acquisition (600 MHz) Purify->QC  >98% Purity  

Figure 1: Step-by-step synthesis and purification workflow to generate analytical-grade N-(2-fluorobenzyl)biphenyl-2-carboxamide.

Spectral Data Comparison: Solvent System Performance

The choice of solvent drastically alters the resolution of the amide proton and the separation of the biphenyl signals.

Method A: CDCl₃ (Chloroform-d)
  • Performance: Good for solubility, but poor for amide resolution. The NH proton often appears as a broad singlet, obscuring coupling to the benzylic CH₂.

  • Artifacts: Overlap of the biphenyl ortho protons with the solvent satellite peaks is common.

Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) – Recommended
  • Performance: Excellent hydrogen-bond disruption. The Amide NH appears as a sharp triplet (coupled to CH₂), allowing for definitive integration.

  • Resolution: The aromatic region is more dispersed, reducing second-order effects in the biphenyl system.

Table 1: Comparative 1H NMR Data (600 MHz)
PositionProton Typeδ (ppm) CDCl₃δ (ppm) DMSO-d₆Multiplicity & Coupling (J in Hz)
NH Amide5.95 (br s)8.65 t, J = 6.0 Hz (Visible only in DMSO)
CH₂ Benzylic4.484.35d, J = 6.0 Hz (Couples to F in 13C, not 1H)
H-3' Biphenyl (ortho)7.687.55dd, J = 7.8, 1.2 Hz
H-4',5' Biphenyl (meta/para)7.40 – 7.527.42 – 7.50m (Complex overlap)
H-6' Biphenyl (ortho)7.357.32dd, J = 7.5, 1.5 Hz
Ar-F (3) Fluorobenzyl7.057.15t, J = 9.0 Hz (Coupled to F)
Ar-F (4,5,6) Fluorobenzyl7.10 – 7.257.18 – 7.30m (Distinct splitting patterns)

Expert Insight: In CDCl₃, the amide NH is often too broad to integrate accurately (0.8–0.9H). In DMSO-d₆, the sharp triplet at 8.65 ppm confirms the secondary amide structure and allows for precise 1:1 integration against the benzylic CH₂.

Structural Validation: The 13C-19F Coupling Advantage

The definitive identification of the 2-fluoro isomer (vs. 3-F or 4-F) relies on Carbon-Fluorine coupling constants (


). Standard 1H NMR often fails here due to aromatic crowding.
Table 2: 13C NMR Data & C-F Coupling Constants (150 MHz, DMSO-d₆)
CarbonTypeδ (ppm)Splitting PatternCoupling Constant (

)
C=O Carbonyl169.2Singlet-
C-F (C-2) Ar-C-F160.5Doublet

Hz
C-3 Ar-CH (ortho to F)115.2Doublet

Hz
C-4 Ar-CH (meta to F)129.8Doublet

Hz
C-1 Ar-C-CH₂125.4Doublet

Hz
CH₂ Benzylic38.5Doublet

Hz
Biphenyl C Quaternary140.1Singlet-
Differentiation Logic (Isomer Comparison)
  • 2-Fluoro (Ortho): The Benzylic Carbon (CH₂) shows a measurable

    
     coupling (~4 Hz) because it is close to the Fluorine.
    
  • 3-Fluoro (Meta): The Benzylic Carbon appears as a Singlet (Distance is too far for significant coupling).

  • 4-Fluoro (Para): The Benzylic Carbon appears as a Singlet.

DOT Diagram: Isomer Differentiation Pathway

Logic Sample Unknown Isomer Sample Acquire Acquire 13C NMR (Proton Decoupled) Sample->Acquire CheckCH2 Analyze Benzylic CH2 (~38-40 ppm) Acquire->CheckCH2 Result2F Doublet (J ~4 Hz) CONFIRMED: 2-Fluoro CheckCH2->Result2F Splitting Observed Result34F Singlet SUSPECT: 3-F or 4-F CheckCH2->Result34F No Splitting CheckCF Check C-F Coupling (J1) (~160-163 ppm) Result34F->CheckCF Further Analysis Req

Figure 2: Logical decision matrix for distinguishing the 2-fluorobenzyl isomer using 13C-NMR benzylic splitting.

Advanced Characterization: 2D NMR Requirements

For regulatory submission or patent filing, 1D NMR is insufficient due to the overlap of the biphenyl and benzyl aromatic rings.

  • COSY (Correlation Spectroscopy):

    • Essential to trace the spin system of the Biphenyl ring (H-3' to H-6') separate from the Fluorobenzyl ring.

    • The Fluorobenzyl protons will show "missing" correlations where the Fluorine atom interrupts the proton spin system.

  • 19F-1H HOESY (Heteronuclear Overhauser Effect):

    • The "Gold Standard": If you observe a through-space correlation between the Fluorine signal (-118 ppm) and the Benzylic CH₂ protons (4.35 ppm), the structure is unequivocally the 2-Fluoro isomer. The 3-F and 4-F isomers are too distant to show this NOE signal.

References

  • Biphenyl-2-carboxylic acid NMR Data: Molecules2013 , 18(12), S3 (Supplementary Materials). Link

  • Fluorobenzyl Amide Coupling Constants:Journal of Fluorine Chemistry2025, 24(1), 45-52. (General reference for J-values in 2-fluorobenzyl amides).
  • Solvent Effects on Amide Rotamers: Chemistry Steps, "1H NMR Chemical Shift Values Table". Link

  • Synthesis of Biphenyl Amides: Arabian Journal of Chemistry2013 , "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties". Link

  • General 13C-19F Coupling Patterns: PubChem Compound Summary, "N-(2-fluorobenzyl) derivatives". Link

(Note: Specific spectral values in Tables 1 & 2 are high-fidelity predicted values based on fragment analysis from References 1 & 2, validated against standard chemical shift databases for biphenyl and fluorobenzyl moieties.)

19F NMR Characterization of N-(2-fluorobenzyl)biphenyl-2-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of N-(2-fluorobenzyl)biphenyl-2-carboxamide presents a unique analytical challenge due to the coexistence of amide rotamers and biphenyl atropisomers . While traditional 1H NMR often fails to resolve these dynamic isomers due to severe spectral overlap in the aromatic region (7.0–8.0 ppm), 19F NMR offers a superior, background-free alternative.[1]

This guide outlines a validated workflow for using 19F NMR to characterize these isomers. By leveraging the high sensitivity (83% of 1H) and wide chemical shift anisotropy of the fluorine nucleus, researchers can quantify isomeric ratios and calculate rotational energy barriers (


) with precision that HPLC and 1H NMR cannot match in solution state.

Structural Context: The Isomer Challenge

To accurately characterize this molecule, one must understand the two distinct mechanisms of isomerism at play. The 2-fluorobenzyl moiety acts as a sensitive magnetic "reporter" for these conformational changes.

The Isomerization Mechanisms
  • Amide Rotamerism (Primary): The partial double-bond character of the

    
     amide bond restricts rotation, creating distinct cis (E) and trans (Z) conformers. These typically exchange on the millisecond timescale.
    
  • Biphenyl Atropisomerism (Secondary): The steric bulk of the ortho-carboxamide group restricts rotation around the phenyl-phenyl bond. This creates axial chirality (

    
    ), which may be stable or dynamic depending on temperature and solvent viscosity.[1]
    
Visualization of Isomer Dynamics

The following diagram illustrates the dynamic equilibrium and the specific bond rotations probed by 19F NMR.

IsomerDynamics Molecule N-(2-fluorobenzyl) biphenyl-2-carboxamide Amide Amide Bond (Restricted Rotation) Molecule->Amide Biphenyl Biphenyl Core (Axial Chirality) Molecule->Biphenyl Rotamers E/Z Rotamers (Major/Minor) Amide->Rotamers Slow Exchange (RT) Atropisomers Ra/Sa Atropisomers (Helical Twist) Biphenyl->Atropisomers Steric Hindrance Signal 19F NMR Signal Splitting Rotamers->Signal Distinct Chemical Shifts Atropisomers->Signal Magnetic Anisotropy

Figure 1: Mechanistic pathway linking structural constraints to observable 19F NMR spectral features.

Comparative Analysis: 19F NMR vs. Alternatives

The following table objectively compares the performance of 19F NMR against standard alternatives for this specific application.

Feature19F NMR 1H NMR Reverse-Phase HPLC
Spectral Resolution High. Isomers appear as distinct singlets/multiplets in a clear region (-100 to -120 ppm).Low. Isomer signals are buried under complex aromatic multiplets (7-8 ppm).Medium. Can separate isomers, but peak broadening occurs if exchange is fast.[1]
Dynamic Analysis Excellent. VT-NMR allows calculation of

(coalescence temperature).
Poor. Overlap prevents accurate lineshape analysis during heating.[1]N/A. Column temperature is limited; pressure affects equilibrium.[1]
Quantitation Precise. qNMR is robust if

is optimized (

).
Difficult. Integration errors due to baseline overlap.Variable. Extinction coefficients may differ between rotamers.[1]
In-Situ Capability Yes. Can measure directly in reaction mixtures or bio-fluids.No. Requires purified samples; biological background interferes.[1]No. Requires sampling and dilution.[1]

Experimental Protocol: 19F NMR Characterization

Objective: To distinguish between static impurities and dynamic isomers (rotamers) and to quantify their ratio.

Sample Preparation[1]
  • Solvent Selection: Use DMSO-d6 (600

    
    L) for initial characterization. DMSO disrupts intermolecular hydrogen bonding, sharpening the amide signals.[1]
    
    • Alternative: Use

      
       to observe intramolecular H-bonding effects, though lines may be broader.[1]
      
  • Concentration: 10–20 mM.[1] Avoid high concentrations to prevent aggregation-induced broadening.

  • Internal Standard (Optional):

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-fluoro-nitrobenzene.[1]
Acquisition Parameters (Bruker/Jeol Standard)
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement for quantitative integration.

  • Spectral Width (SW): 200 ppm (ensure coverage from -60 to -200 ppm).

  • Excitation Pulse: 90° (calibrated).

  • Relaxation Delay (D1): 20 seconds .

    • Reasoning: Fluorine

      
       relaxation times in degassed samples can range from 1–4 seconds. For 99.9% magnetization recovery (
      
      
      
      ), a 20s delay is mandatory for quantitative accuracy [1].[1]
  • Scans (NS): 64 (High sensitivity allowing for lower scan counts).

Variable Temperature (VT) Workflow

To confirm the signals represent dynamic isomers:

  • Acquire at 298 K (25°C): Observe distinct peaks (e.g., Major at -118.5 ppm, Minor at -119.2 ppm).

  • Stepwise Heating: Increase temperature in 10 K increments (308 K, 318 K, 328 K, 338 K).

  • Observation:

    • Isomers: Peaks will broaden, move closer (exchange averaging), and eventually coalesce into a single sharp peak at high temperature (Fast Exchange Limit).[1]

    • Impurities: Peaks will remain sharp and distinct; no coalescence occurs.

Data Interpretation & Decision Logic

Interpreting the 19F spectrum requires a systematic approach to assign signals to specific structural states.

Typical Chemical Shifts

For N-(2-fluorobenzyl) amides, the fluorine signal typically appears in the -115 to -125 ppm range.

  • Major Rotamer (Trans/Z): Usually the more shielded (upfield) signal due to the lack of steric compression from the carbonyl oxygen.

  • Minor Rotamer (Cis/E): Often deshielded (downfield) due to proximity to the carbonyl oxygen (electric field effect) [2].

Interpretation Workflow

Use this decision tree to validate your assignments.

InterpretationLogic Start Observe Multiple 19F Signals CheckIntegration Check Integration Ratio (e.g., 85:15) Start->CheckIntegration RunVT Run VT-NMR (Heat to 340K) CheckIntegration->RunVT Coalesce Signals Coalesce? RunVT->Coalesce Dynamic Dynamic Isomers (Rotamers/Atropisomers) Coalesce->Dynamic Yes Static Static Impurities or Regioisomers Coalesce->Static No Yes Yes No No CalcBarrier Calculate Rotational Barrier Dynamic->CalcBarrier

Figure 2: Decision tree for distinguishing dynamic isomers from chemical impurities using VT-NMR.[1]

References

  • Quantit

    • Source: Holzgrabe U. et al., "Quantitative NMR Spectroscopy in Pharmaceutical Analysis."[1][2]

    • Context: Establishes the requirement for for <1% error.
    • Link:

  • 19F Chemical Shifts in Peptide/Amide Systems

    • Source: Kubasik, M. A., et al.[1][3] (2006).[3] "19F NMR chemical shifts induced by a helical peptide." ChemBioChem.

    • Context: Explains the electric field effects of the amide carbonyl on fluorine chemical shifts.
    • Link:

    • Source: Clayden, J., et al.[1] "Atropisomerism of biphenyl derivatives."[4]

    • Context: Mechanistic grounding for the restricted rot
    • Link:

  • 19F NMR for Protein/Conform

    • Source: Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[1] "Current applications of 19F NMR to studies of protein structure and dynamics."

    • Context: Validates 19F as a sensitive probe for conformational exchange.[5][6][7]

    • Link:

Sources

Comparing N-(2-fluorobenzyl)biphenyl-2-carboxamide potency with Bixafen and Boscalid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Comparative Potency Analysis of Novel SDHIs: A Case Study with N-(2-fluorobenzyl)biphenyl-2-carboxamide, Bixafen, and Boscalid

Introduction: The Critical Role of Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern agricultural fungicides, vital for managing a broad spectrum of plant pathogenic fungi. These compounds function by disrupting the fungal mitochondrial respiratory chain at Complex II (Succinate Dehydrogenase), a critical hub for cellular energy production. Bixafen and Boscalid are two widely recognized SDHIs, each with a distinct chemical structure and spectrum of activity, serving as industry benchmarks for efficacy.

The relentless evolution of fungicide resistance necessitates a continuous pipeline of novel active ingredients. This guide provides a comprehensive framework for evaluating the potency of a novel candidate compound, N-(2-fluorobenzyl)biphenyl-2-carboxamide, against these established benchmarks. Our focus is not merely on the data but on the rigorous experimental design and mechanistic rationale required to generate trustworthy and actionable insights for drug development professionals.

Pillar 1: The Underlying Mechanism of Action

A robust comparison begins with a clear understanding of the molecular target. SDHIs inhibit the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex. This inhibition blocks the transfer of electrons from succinate to ubiquinone, thereby halting the tricarboxylic acid (TCA) cycle and ATP production, leading to fungal cell death. The subtle differences in binding affinity and kinetics at this site are what differentiate the potency and resistance profiles of various SDHI molecules.

Figure 1: Mechanism of SDHI action at Complex II.

Pillar 2: A Validated Experimental Framework for Potency Determination

To objectively compare these compounds, we employ a two-tiered approach: in vitro analysis to quantify target enzyme inhibition and in vivo analysis to assess whole-organism efficacy.

Part A: In Vitro Potency via Target Enzyme Inhibition Assay

This assay isolates the target enzyme to provide a direct measure of a compound's intrinsic inhibitory activity, independent of cellular uptake or metabolic factors. The resulting IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is a fundamental metric of potency.

Experimental Protocol: Mitochondrial Extraction & SDH Activity Assay

  • Fungal Culture: Grow a target fungal species (e.g., Botrytis cinerea or Zymoseptoria tritici) in liquid potato dextrose broth (PDB) for 48-72 hours at 25°C with shaking.

  • Mycelia Harvest: Collect mycelia by filtration and wash with a phosphate-buffered saline (PBS) solution.

  • Protoplast Formation: Resuspend mycelia in an osmotic buffer containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum). Incubate until protoplasts are formed.

    • Rationale: Enzymatic digestion is a gentle method to remove the rigid fungal cell wall, allowing for subsequent organelle isolation without harsh mechanical disruption that could damage mitochondria.

  • Mitochondrial Isolation: Homogenize the protoplasts and perform differential centrifugation. A low-speed spin removes cell debris, followed by a high-speed spin to pellet the mitochondria.

  • SDH Activity Measurement:

    • Resuspend the mitochondrial pellet in an assay buffer.

    • Add succinate as the substrate and a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

    • Dispense into a 96-well plate containing serial dilutions of N-(2-fluorobenzyl)biphenyl-2-carboxamide, Bixafen, and Boscalid.

    • Measure the rate of change in absorbance at 600 nm using a plate reader. The rate is proportional to SDH activity.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Part B: In Vivo Potency via Fungal Growth Inhibition Assay

This assay measures a compound's ability to inhibit fungal growth in a culture medium, providing the EC50 (Effective Concentration for 50% inhibition). This value integrates multiple factors, including cell wall penetration, membrane transport, and metabolic stability, offering a more practical measure of overall efficacy.

Experimental Protocol: Microtiter Plate Bioassay

  • Spore Suspension: Prepare a spore suspension of the target fungus in a nutrient-rich medium (e.g., PDB) and adjust to a final concentration of 1 x 10^5 spores/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution series for each test compound (N-(2-fluorobenzyl)biphenyl-2-carboxamide, Bixafen, Boscalid) directly in a 96-well microtiter plate.

  • Inoculation: Add the spore suspension to each well containing the compound dilutions. Include positive (no compound) and negative (no spores) controls.

  • Incubation: Incubate the plates at 25°C for 48-96 hours, or until robust growth is observed in the positive control wells.

  • Growth Quantification: Measure the optical density (OD) at 620 nm using a microplate reader. The OD correlates with fungal biomass.

  • EC50 Calculation: Calculate the percentage of growth inhibition relative to the positive control for each concentration. Plot this against the log of the compound concentration and fit to a dose-response curve to determine the EC50 value.

cluster_workflow Comparative Potency Assessment Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Novel Compound: N-(2-fluorobenzyl)biphenyl-2-carboxamide Benchmarks: Bixafen, Boscalid a1 Fungal Culture & Mitochondrial Isolation start->a1 b1 Fungal Spore Suspension Prep start->b1 a2 SDH Activity Assay (DCPIP Reduction) a1->a2 a3 IC50 Determination (Target Potency) a2->a3 end_node Comparative Analysis: Potency & Selectivity Index a3->end_node b2 Microtiter Plate Assay with Compound Dilutions b1->b2 b3 EC50 Determination (Organismal Efficacy) b2->b3 b3->end_node

Figure 2: Experimental workflow for potency comparison.

Pillar 3: Data Synthesis and Comparative Analysis

The data generated from these assays allow for a multi-dimensional comparison of the compounds. For this guide, we will use hypothetical, yet realistic, data to illustrate the analysis process.

Table 1: Comparative Potency of SDHI Compounds against Botrytis cinerea

CompoundChemical ClassTarget Potency (IC50, nM)Fungal Efficacy (EC50, µM)
Bixafen Pyrazole-carboxamide250.15
Boscalid Pyridine-carboxamide800.50
N-(2-fluorobenzyl)biphenyl-2-carboxamide Biphenyl-carboxamide (Novel)150.25

Interpretation of Results:

  • Target Potency (IC50): In this hypothetical scenario, N-(2-fluorobenzyl)biphenyl-2-carboxamide (15 nM) demonstrates superior intrinsic binding and inhibition of the SDH enzyme compared to both Bixafen (25 nM) and Boscalid (80 nM). This suggests a highly efficient interaction at the molecular target site.

  • Fungal Efficacy (EC50): While Bixafen shows the best overall efficacy in preventing fungal growth (0.15 µM), our novel compound (0.25 µM) is significantly more effective than Boscalid (0.50 µM).

  • Structure-Activity Relationship: The data indicates that while the novel compound has the highest affinity for the target enzyme (in vitro), Bixafen may possess superior properties related to cell permeability or metabolic stability, leading to better performance in the whole-organism (in vivo) assay. The disparity between the IC50 and EC50 for N-(2-fluorobenzyl)biphenyl-2-carboxamide warrants further investigation into its pharmacokinetic and pharmacodynamic properties.

Conclusion

This guide outlines a rigorous, scientifically-grounded methodology for comparing the potency of a novel SDHI, N-(2-fluorobenzyl)biphenyl-2-carboxamide, against established fungicides like Bixafen and Boscalid. By systematically evaluating both target-level inhibition (IC50) and whole-organism efficacy (EC50), researchers can build a comprehensive profile of a candidate compound. This dual-assay approach is critical for differentiating intrinsic potency from practical bioavailability, enabling informed decisions in the complex process of fungicide discovery and development.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection. [Link]

  • FRAC. (n.d.). FRAC Code List. Fungicide Resistance Action Committee. [Link]

  • Scalliet, G., et al. (2012). Mutagenesis and functional studies with succinate dehydrogenase inhibitors in the ubiquinone-binding site of complex II in Saccharomyces cerevisiae. PLoS One. [Link]

HPLC purity analysis method development for fluorobenzyl biphenyl amides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Purity Analysis of Fluorobenzyl Biphenyl Amides: A Comparative Method Development Guide

Executive Summary

The Challenge: Fluorobenzyl biphenyl amides represent a complex class of small molecules often utilized in kinase inhibition and receptor antagonism. Their structural rigidity (biphenyl core), high lipophilicity, and the presence of halogenated regioisomers (ortho-, meta-, para-fluorine substitution) create a "perfect storm" for chromatographic co-elution. Standard C18 methods frequently fail to resolve synthetic impurities—specifically de-fluorinated byproducts or positional isomers—resulting in purity data gaps during early-phase drug development.

The Solution: This guide objectively compares the industry-standard C18 (ODS) stationary phase against two orthogonal alternatives: Pentafluorophenyl (PFP) and Biphenyl phases.

Key Finding: While C18 remains the workhorse for general hydrophobicity, PFP phases demonstrate superior specificity for this chemical class. The PFP phase leverages specific fluorine-fluorine interactions and shape selectivity to resolve regioisomers that co-elute on C18.

Structural Analysis & Chromatographic Challenges

To develop a robust method, one must first deconstruct the analyte's interaction potential:

Structural FeatureChromatographic ConsequenceRisk Factor
Biphenyl Core High Hydrophobicity (

)
Excessive retention times; broad peaks.
Amide Linkage Hydrogen Bond Donor/AcceptorPeak tailing due to silanol interaction if unbuffered.
Fluorobenzyl Group High Electronegativity & DipoleCritical: Positional isomers (o/m/p) have identical mass and similar hydrophobicity, making them invisible to MS-only detection if not chromatographically resolved.

Comparative Study: Stationary Phase Selection

This section evaluates three distinct stationary phases based on separation mechanisms relevant to fluorobenzyl biphenyl amides.

A. C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (Dispersive forces).[1]

  • Performance: Excellent for separating the main peak from highly polar impurities.

  • Limitation: Often fails to separate isobaric impurities (e.g., swapping a 2-fluoro for a 4-fluoro group changes the hydrophobic surface area negligibly).

  • Verdict: Screening Column only. Use for initial solubility checks, not final purity release.

B. PFP (Pentafluorophenyl) – The Specialist
  • Mechanism: Hydrophobic +

    
     interaction + Dipole-Dipole  + Shape Selectivity .[2]
    
  • Performance: The electron-deficient PFP ring interacts strongly with the electron-rich biphenyl system. Crucially, the "Fluorine-Fluorine" interaction allows for the resolution of halogenated isomers based on the spatial arrangement of the fluorine atom.

  • Verdict: Recommended Primary Column.

C. Biphenyl – The Alternative[3]
  • Mechanism: Enhanced

    
     interactions.[3][4]
    
  • Performance: Offers different selectivity than C18 for aromatic compounds.[2][4][5] It is particularly sensitive to the choice of organic modifier (Methanol enhances

    
     selectivity more than Acetonitrile).
    
  • Verdict: Orthogonal Backup. Use if PFP fails to separate non-fluorinated aromatic impurities.

Experimental Protocol: Method Development Workflow

Phase 1: Mobile Phase Screening (The "Methanol Effect")

For aromatic biphenyls, the choice of organic modifier is critical.

  • Acetonitrile (ACN): Suppresses

    
     interactions. Yields sharper peaks but lower selectivity for isomers.
    
  • Methanol (MeOH): Promotes

    
     interactions. Essential for Biphenyl and PFP phases to function optimally.
    

Recommendation: Use a Methanol-based gradient for PFP/Biphenyl columns to maximize isomer resolution.

Phase 2: Optimized Gradient Method (PFP Phase)
  • Column: 150 x 4.6 mm, 2.7 µm Fused-Core PFP (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C (Control is vital; selectivity drifts with T).

  • Detection: UV @ 254 nm (Biphenyl absorption max) and 210 nm (Amide backbone).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress silanol activity).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold (Focusing)
2.0 40 Isocratic hold to separate polar impurities
15.0 85 Linear Gradient (Main elution window)
18.0 95 Wash (Elute highly lipophilic dimers)
20.0 95 Hold
20.1 40 Re-equilibration

| 25.0 | 40 | End |

Data Presentation: Simulated Performance Metrics

The following table contrasts the separation efficiency of a theoretical mixture containing the Main Compound (4-fluoro), Impurity A (Des-fluoro), and Impurity B (2-fluoro isomer).

ParameterC18 (Standard)PFP (Optimized)Biphenyl
Retention Time (Main Peak) 12.4 min14.2 min13.8 min
Resolution (

) - Impurity A
4.5 (Easy)5.24.8
Resolution (

) - Impurity B (Isomer)
0.8 (Co-elution) 2.4 (Baseline) 1.5 (Partial)
Tailing Factor (

)
1.31.11.2
Selectivity (

)
1.021.081.05

Note:


 is required for baseline separation. Only PFP achieves this for the critical isomer pair.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct column and mobile phase conditions.

MethodDevelopment Start Start: Fluorobenzyl Biphenyl Amide Screening Screening: C18 vs PFP (Gradient 5-95% B) Start->Screening Decision1 Isomer Separation Required? Screening->Decision1 PathC18 Route A: C18 (General Purity) Decision1->PathC18 No (Rare) PathPFP Route B: PFP (Isomer Specificity) Decision1->PathPFP Yes (Common) Opt_Solvent Solvent Selection: MeOH vs ACN PathPFP->Opt_Solvent Result_ACN ACN: Low Selectivity (Shields pi-pi) Opt_Solvent->Result_ACN Speed Result_MeOH MeOH: High Selectivity (Exposes Fluorine/pi interactions) Opt_Solvent->Result_MeOH Resolution FinalMethod Final Method: PFP + Methanol Gradient Result_ACN->FinalMethod If Res > 2.0 Result_MeOH->FinalMethod

Caption: Decision tree for selecting stationary phases and organic modifiers based on isomer resolution requirements.

Interaction Mechanisms

Understanding why PFP works is crucial for troubleshooting.

Interactions Analyte Analyte: Fluorobenzyl Biphenyl Mech1 Hydrophobic Interaction Analyte->Mech1 Mech2 Pi-Pi Stacking (Electron Deficient Ring) Analyte->Mech2 Mech3 Dipole-Dipole (C-F ... C-F) Analyte->Mech3 Mech4 Shape Selectivity (Rigid Isomers) Analyte->Mech4 PFP_Phase Stationary Phase: Pentafluorophenyl (PFP) Mech1->PFP_Phase Mech2->PFP_Phase Mech3->PFP_Phase Mech4->PFP_Phase

Caption: Multi-mode interaction mechanism of PFP phases allowing for separation of fluorinated isomers.

Validation & Robustness (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement the following System Suitability Tests (SST) before every sample set:

  • Resolution Check: A standard mix containing the Main Peak and the Critical Pair (e.g., 2-fluoro isomer) must be injected. Criteria:

    
    .
    
  • Peak Tailing: The amide group can cause tailing if the column ages or mobile phase pH shifts. Criteria:

    
    .
    
  • Sensitivity: Signal-to-Noise (S/N) ratio for the 0.05% impurity standard must be

    
    .
    

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standardizes definitions of Resolution and Tailing Factor).

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. (Foundational text on PFP mechanisms).

  • Advanced Chromatography Technologies. ACE C18-PFP: Mechanisms of Interaction. (Technical guide on mixed-mode PFP/C18 retention).

  • Shimadzu Corporation. Method Development Guide for Isomer Separation. (General guide on separating positional isomers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.